Pactimibe
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIIZHHIOHVWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172315 | |
| Record name | Pactimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189198-30-9 | |
| Record name | Pactimibe [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189198309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pactimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pactimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PACTIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D874R9PZ9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Pactimibe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pactimibe is a potent, dual inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) 1 and 2, enzymes pivotal to cellular cholesterol metabolism. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its core functions of inhibiting cholesterol absorption and esterification, and its subsequent impact on lipoprotein metabolism and atherosclerosis. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers in cardiovascular drug development.
Introduction
Elevated low-density lipoprotein (LDL) cholesterol is a well-established risk factor for the development of atherosclerosis and subsequent cardiovascular events. While statins, which inhibit cholesterol synthesis, are the cornerstone of lipid-lowering therapy, targeting the intestinal absorption and cellular processing of cholesterol represents a complementary and synergistic therapeutic strategy. This compound emerged as a promising agent in this context, acting as a dual inhibitor of both ACAT-1 and ACAT-2.[1][2] ACAT enzymes are responsible for the esterification of free cholesterol into cholesteryl esters, a crucial step for its absorption in the intestines and its storage in various cells, including macrophages within atherosclerotic plaques.[3] This guide provides a detailed examination of the molecular and physiological effects of this compound.
Core Mechanism of Action: Dual Inhibition of ACAT-1 and ACAT-2
This compound exerts its primary effect by inhibiting the activity of both ACAT-1 and ACAT-2.[1] ACAT-1 is ubiquitously expressed and plays a significant role in cholesteryl ester accumulation in macrophages, contributing to foam cell formation in atherosclerotic lesions. ACAT-2 is predominantly found in the intestine and liver and is central to the absorption of dietary cholesterol and the assembly of lipoproteins.[3]
Quantitative Inhibition Data
The inhibitory potency of this compound against ACAT isoforms has been quantified in various cell-based and enzymatic assays. The following table summarizes the key inhibitory concentrations (IC50) and the inhibition constant (Ki).
| Parameter | Value | Target/System | Reference |
| IC50 | 4.9 µM | ACAT-1 | [1] |
| IC50 | 3.0 µM | ACAT-2 | [1] |
| IC50 | 2.0 µM | ACAT in Liver | [1] |
| IC50 | 2.7 µM | ACAT in Macrophages | [1] |
| IC50 | 4.7 µM | ACAT in THP-1 cells | [1] |
| Ki | 5.6 µM | Noncompetitive inhibition with respect to oleoyl-CoA | [1] |
Physiological Consequences of ACAT Inhibition by this compound
The dual inhibition of ACAT-1 and ACAT-2 by this compound leads to a cascade of physiological effects that collectively contribute to its hypocholesterolemic and anti-atherosclerotic properties.
Inhibition of Intestinal Cholesterol Absorption
By inhibiting ACAT-2 in the enterocytes of the small intestine, this compound significantly reduces the esterification of dietary and biliary cholesterol. Since only esterified cholesterol can be efficiently packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream, this inhibition leads to a marked decrease in cholesterol absorption.[4]
Reduction of Hepatic Cholesteryl Ester Formation and VLDL Secretion
In the liver, ACAT-2 inhibition by this compound curtails the esterification of cholesterol. This reduction in the available pool of cholesteryl esters, a core component of Very Low-Density Lipoproteins (VLDL), leads to decreased assembly and secretion of VLDL particles from the liver into the circulation.[4]
Stabilization of Atherosclerotic Plaques
Within the arterial wall, the inhibition of ACAT-1 in macrophages by this compound prevents the accumulation of cholesteryl esters, thereby impeding the formation of foam cells, a hallmark of early atherosclerosis.[5] Studies in Watanabe heritable hyperlipidemic (WHHL) rabbits have demonstrated that this compound treatment leads to a more stable plaque phenotype, characterized by reduced macrophage infiltration and a trend towards increased smooth muscle cell and collagen content.[5]
Experimental Protocols
The following sections detail the methodologies employed in key studies to elucidate the mechanism of action of this compound.
In Vitro ACAT Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound on ACAT activity.
Methodology:
-
Enzyme Source: Microsomes are prepared from cultured cells (e.g., THP-1, macrophages) or liver tissue known to express ACAT-1 and/or ACAT-2.
-
Substrate Preparation: A reaction mixture is prepared containing a cholesterol substrate and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) in a suitable buffer.
-
Inhibition Assay:
-
The enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control).
-
The reaction is initiated by the addition of the substrate mixture.
-
The reaction is allowed to proceed for a defined period at 37°C and then terminated.
-
-
Lipid Extraction and Analysis:
-
Lipids are extracted from the reaction mixture using a solvent system (e.g., chloroform:methanol).
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The bands corresponding to cholesteryl esters are scraped, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve. For Ki determination, the assay is performed with varying concentrations of both the substrate (oleoyl-CoA) and the inhibitor.
Dual-Isotope Plasma Ratio Method for Cholesterol Absorption
Objective: To assess the in vivo effect of this compound on intestinal cholesterol absorption.
Methodology:
-
Animal Model: Normocholesterolemic hamsters are typically used.[4]
-
Isotope Administration:
-
Animals receive an oral gavage of cholesterol containing a radioactive tracer (e.g., [14C]-cholesterol).
-
Simultaneously, a different radioactive tracer of cholesterol (e.g., [3H]-cholesterol) is administered intravenously to account for the systemic distribution and clearance of absorbed cholesterol.
-
-
This compound Treatment: A treatment group receives this compound orally prior to the administration of the isotopes, while a control group receives a vehicle.
-
Blood Sampling: Blood samples are collected at specific time points after isotope administration.
-
Analysis:
-
The plasma is separated, and the radioactivity of both isotopes is measured.
-
The ratio of the orally administered isotope to the intravenously administered isotope in the plasma is calculated.
-
-
Data Interpretation: A lower ratio in the this compound-treated group compared to the control group indicates reduced intestinal cholesterol absorption.
Triton WR-1339 Experiment for VLDL Secretion
Objective: To evaluate the effect of this compound on hepatic VLDL secretion.
Methodology:
-
Animal Model: Normocholesterolemic hamsters are used.[4]
-
This compound Treatment: Animals are treated with this compound or a vehicle control.
-
Triton WR-1339 Administration: Triton WR-1339, a non-ionic surfactant, is injected intravenously. This agent inhibits lipoprotein lipase, thereby preventing the peripheral catabolism of VLDL and causing its accumulation in the plasma.
-
Blood Sampling: Blood samples are collected at various time points after the Triton WR-1339 injection.
-
Triglyceride Measurement: Plasma triglyceride levels are measured at each time point.
-
Data Analysis: The rate of increase in plasma triglyceride concentration over time is calculated. A lower rate of triglyceride accumulation in the this compound-treated group compared to the control group signifies a reduced rate of hepatic VLDL secretion.
Atherosclerosis Study in WHHL Rabbits
Objective: To investigate the long-term effects of this compound on the development and composition of atherosclerotic plaques.
Methodology:
-
Animal Model: Watanabe heritable hyperlipidemic (WHHL) rabbits, a model of familial hypercholesterolemia, are used.
-
Treatment Protocol: Rabbits are treated with this compound (e.g., 10 or 30 mg/kg/day) or a vehicle control for an extended period (e.g., 32 weeks).[5]
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the aortas are excised.
-
Histopathological Analysis:
-
Aortic tissue is fixed, embedded in paraffin, and sectioned.
-
Sections are stained with various histological stains to visualize different plaque components:
-
Hematoxylin and Eosin (H&E): For general morphology.
-
Oil Red O or Sudan IV: To stain neutral lipids (cholesteryl esters).
-
Masson's Trichrome: To visualize collagen fibers.
-
Immunohistochemistry: Using specific antibodies to identify macrophages (e.g., anti-RAM11) and smooth muscle cells (e.g., anti-alpha-actin).
-
-
-
Quantitative Analysis: The stained sections are analyzed using image analysis software to quantify the area of the plaque, lipid content, macrophage infiltration, smooth muscle cell content, and collagen content.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound's multifaceted mechanism of action.
Caption: Dual-isotope method workflow.
Caption: Triton WR-1339 experiment workflow.
Conclusion
This compound represents a well-characterized dual ACAT inhibitor with a clear, multi-pronged mechanism of action that favorably impacts cholesterol metabolism and atherosclerosis. By inhibiting ACAT-1 and ACAT-2, it effectively reduces intestinal cholesterol absorption, decreases hepatic VLDL secretion, and promotes the development of a more stable atherosclerotic plaque phenotype. The experimental data and methodologies presented in this guide provide a solid foundation for further research and development of ACAT inhibitors as a therapeutic strategy for dyslipidemia and atherosclerotic cardiovascular disease. Although clinical development of this compound was discontinued due to a lack of efficacy in meeting primary endpoints in a major clinical trial, the extensive preclinical data on its mechanism of action remain a valuable resource for the scientific community.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Multiple mechanisms of hypocholesterolemic action of this compound, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
Pactimibe's Impact on Cholesterol Esterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pactimibe is a potent, orally active inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. By blocking this key step in cholesterol metabolism, this compound was developed to reduce the accumulation of cholesteryl esters within cells, a hallmark of atherosclerosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cholesterol esterification from in vitro and in vivo studies, and a summary of its clinical evaluation. Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive resource for researchers in lipid metabolism and cardiovascular drug development. Despite promising preclinical data, this compound failed to demonstrate efficacy in human clinical trials, a critical outcome that has redirected research efforts in the field of ACAT inhibition.
Introduction: The Role of ACAT in Cholesterol Homeostasis
Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. However, its excess can be cytotoxic. Cells have developed intricate mechanisms to maintain cholesterol homeostasis, a central one being the esterification of free cholesterol into inert cholesteryl esters for storage in lipid droplets. This reaction is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT).[1]
There are two isoforms of ACAT:
-
ACAT1: Ubiquitously expressed and plays a key role in cholesteryl ester accumulation in various cells, including macrophages, which contribute to the formation of foam cells in atherosclerotic plaques.
-
ACAT2: Primarily found in the intestines and liver, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[2]
Inhibition of ACAT has been a long-standing therapeutic target for the treatment of hypercholesterolemia and atherosclerosis. The rationale is that by preventing the esterification and subsequent storage of cholesterol, its accumulation in the arterial wall would be reduced.
This compound: A Dual ACAT1/ACAT2 Inhibitor
This compound (CS-505) is a novel, potent, and orally bioavailable ACAT inhibitor.[3] It was designed to inhibit both ACAT1 and ACAT2, with the aim of achieving a dual mechanism of action: reducing cholesterol absorption from the intestine (via ACAT2 inhibition) and preventing foam cell formation in the arterial wall (via ACAT1 inhibition).
Mechanism of Action
This compound acts as a noncompetitive inhibitor with respect to oleoyl-CoA, a substrate for the ACAT enzyme.[3] By binding to ACAT, this compound blocks the transfer of a fatty acyl group from acyl-CoA to cholesterol, thereby preventing the formation of cholesteryl esters.[1] This leads to an increase in intracellular free cholesterol, which can then be effluxed from the cell or utilized for other metabolic processes.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Cell Type/Source | Reference |
| ACAT1 | 4.9 | - | [3] |
| ACAT2 | 3.0 | - | [3] |
| ACAT (Liver) | 2.0 | - | [3] |
| ACAT (Macrophages) | 2.7 | - | [3] |
| ACAT (THP-1 cells) | 4.7 | - | [3] |
| Cholesteryl Ester Formation | 6.7 | Human monocyte-derived macrophages | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Normocholesterolemic Hamsters | Not specified | Not specified | Significant serum cholesterol lowering activity.[4] | [4] |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | 10 and 30 mg/kg/day | 32 weeks | Dose-dependent reduction in cholesteryl ester content in aortic lesions.[5] No significant change in serum cholesterol levels.[5] | [5] |
| Apolipoprotein E-deficient (apoE-/-) Mice (Early Lesion Model) | 0.1% (w/w) in diet | 12 weeks | 90% reduction in atherosclerotic lesions.[6] | [6] |
| Apolipoprotein E-deficient (apoE-/-) Mice (Advanced Lesion Model) | 0.03 and 0.1% (w/w) in diet | 12 weeks | Significant reduction in atherosclerotic lesions. | [6] |
Table 3: this compound Clinical Trial Results (CAPTIVATE Trial)
| Parameter | This compound (100 mg/day) | Placebo | p-value | Reference |
| Change in LDL-C (at 6 months) | +7.3% | +1.4% | 0.001 | [7] |
| Cardiovascular Events (Death, MI, Stroke) | 2.3% | 0.2% | 0.01 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of the key experimental protocols used in the evaluation of this compound.
ACAT Inhibition Assay (In Vitro)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT. The activity is determined by quantifying the formation of radiolabeled cholesteryl esters from radiolabeled oleoyl-CoA and cholesterol.
General Protocol:
-
Enzyme Source: Microsomes are prepared from cells overexpressing human ACAT1 or ACAT2 (e.g., CHO cells), or from relevant tissues like liver or macrophages.
-
Reaction Mixture: The reaction buffer typically contains the enzyme source, a source of cholesterol (often added in a detergent like Triton X-100), and the test compound (this compound) at various concentrations.
-
Initiation: The reaction is initiated by the addition of radiolabeled [14C]oleoyl-CoA.
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 10-30 minutes).
-
Termination: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).
-
Lipid Extraction: The lipids are extracted, and the cholesteryl ester fraction is separated from free fatty acids and other lipids using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the cholesteryl ester spot on the TLC plate is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Dual-Isotope Plasma Ratio Method (In Vivo Cholesterol Absorption)
Principle: This method is used to measure the efficiency of cholesterol absorption from the intestine in vivo. It involves the simultaneous administration of two different cholesterol isotopes, one orally and one intravenously.
General Protocol:
-
Isotope Preparation: Two different isotopes of cholesterol are used, for example, [3H]cholesterol for oral administration and [14C]cholesterol for intravenous injection. The oral dose is typically mixed with a lipid vehicle to mimic dietary intake.
-
Animal Dosing: The animals (e.g., hamsters) are fasted overnight. The [3H]cholesterol is administered orally via gavage, and simultaneously, the [14C]cholesterol is injected intravenously.
-
Blood Sampling: Blood samples are collected at various time points after dosing (e.g., 24, 48, 72 hours).
-
Plasma Analysis: The plasma is separated, and the total radioactivity from both isotopes is measured using a liquid scintillation counter capable of dual-label counting.
-
Data Analysis: The ratio of the oral isotope ([3H]) to the intravenous isotope ([14C]) in the plasma is calculated. This ratio is directly proportional to the fraction of orally administered cholesterol that was absorbed. The effect of an inhibitor like this compound is determined by comparing this ratio in treated animals versus control animals.
Triton WR-1339 Experiment (In Vivo VLDL Secretion)
Principle: Triton WR-1339 is a non-ionic detergent that inhibits the activity of lipoprotein lipase, the enzyme responsible for clearing triglyceride-rich lipoproteins (like VLDL) from the circulation. By injecting Triton WR-1339, the VLDL secreted by the liver accumulates in the plasma, allowing for the measurement of the VLDL secretion rate.
General Protocol:
-
Animal Preparation: Animals are fasted to ensure a basal state of VLDL secretion.
-
Triton WR-1339 Injection: A solution of Triton WR-1339 is injected intravenously.
-
Blood Sampling: Blood samples are taken at baseline (before Triton injection) and at several time points after the injection (e.g., 30, 60, 90, 120 minutes).
-
Plasma Lipid Analysis: The plasma is isolated, and the concentrations of triglycerides and cholesterol are measured at each time point.
-
Data Analysis: The rate of accumulation of triglycerides and cholesterol in the plasma over time is calculated. This rate reflects the hepatic VLDL secretion rate. The effect of this compound is assessed by comparing the secretion rates in treated and untreated animals.
Signaling Pathways and Logical Relationships
The inhibition of ACAT by this compound has several downstream consequences on cellular cholesterol metabolism and its transport in the body.
Clinical Development and Outcomes
Despite the strong preclinical data suggesting that this compound could be an effective anti-atherosclerotic agent, its clinical development was ultimately unsuccessful. The Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE) was a randomized, placebo-controlled study designed to assess the efficacy and safety of this compound in patients with familial hypercholesterolemia.
The trial was terminated prematurely due to a lack of efficacy and safety concerns.[7] The key findings were:
-
Increased LDL-C: Paradoxically, this compound treatment led to a significant increase in LDL-cholesterol levels compared to placebo.[7]
-
Increased Cardiovascular Events: There was a statistically significant increase in the incidence of cardiovascular events (cardiovascular death, myocardial infarction, or stroke) in the this compound group compared to the placebo group.[7]
These unexpected and adverse outcomes led to the discontinuation of all clinical studies with this compound. The results of the CAPTIVATE trial, along with similar findings from trials of other ACAT inhibitors like avasimibe, cast significant doubt on the viability of non-selective ACAT inhibition as a therapeutic strategy for atherosclerosis.
Conclusion and Future Perspectives
This compound's journey from a promising preclinical candidate to a clinical failure provides a crucial case study in cardiovascular drug development. While it effectively inhibits ACAT and reduces cholesterol esterification, the complex interplay of cholesterol metabolic pathways in humans led to unforeseen adverse effects. The failure of this compound and other non-selective ACAT inhibitors has prompted a re-evaluation of this therapeutic approach. Current research is focused on more selective inhibition of ACAT isoforms, particularly ACAT2, for the potential treatment of hypercholesterolemia, and on understanding the precise roles of ACAT1 in different cell types and disease states. The detailed data and methodologies presented in this guide serve as a valuable resource for researchers continuing to explore the intricate biology of cholesterol esterification and its potential as a therapeutic target.
References
- 1. pharmatimes.com [pharmatimes.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple mechanisms of hypocholesterolemic action of this compound, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. cardiovascularbusiness.com [cardiovascularbusiness.com]
Pactimibe's Role in Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pactimibe, a dual inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) 1 and 2, was developed as a potential therapeutic agent to combat atherosclerosis. The primary mechanism of action is the inhibition of cholesterol esterification, a critical step in foam cell formation and atherosclerotic plaque development. Preclinical studies in animal models demonstrated promising anti-atherosclerotic effects, including reduced plaque size and stabilization of existing plaques. However, these promising early results did not translate into clinical efficacy. Large-scale clinical trials in humans were prematurely terminated due to a lack of therapeutic benefit and, in some cases, evidence of potential harm. This technical guide provides a comprehensive overview of the scientific journey of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in its evaluation.
Introduction to this compound and its Target: ACAT
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A key event in the initiation and progression of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial intima, leading to the formation of foam cells. Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two isoforms of this enzyme exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. By inhibiting both ACAT1 and ACAT2, this compound was designed to prevent the accumulation of cholesteryl esters in macrophages, thereby impeding foam cell formation and the development of atherosclerotic plaques.
Mechanism of Action
This compound functions as a potent, dual inhibitor of both ACAT1 and ACAT2. By blocking the action of these enzymes, this compound was hypothesized to exert its anti-atherosclerotic effects through several mechanisms:
-
Inhibition of Foam Cell Formation: By preventing the esterification of free cholesterol within macrophages, this compound was expected to reduce the formation of lipid-laden foam cells, a hallmark of early atherosclerotic lesions.
-
Plaque Stabilization: In existing plaques, the inhibition of ACAT was thought to alter the composition of the plaque, potentially leading to a more stable phenotype that is less prone to rupture.
-
Reduced Cholesterol Absorption: Inhibition of ACAT2 in the intestine was expected to decrease the absorption of dietary cholesterol.
The following diagram illustrates the proposed mechanism of action of this compound in the context of atherosclerosis.
Caption: this compound's dual inhibition of ACAT1 in macrophages and ACAT2 in the intestine.
Quantitative Data Summary
In Vitro Inhibitory Activity
The inhibitory potency of this compound against ACAT1 and ACAT2 was determined in various in vitro assays.
| Target | Assay System | IC50 (µM) | Reference |
| ACAT1 | Recombinant Human Enzyme | 4.9 | [1] |
| ACAT2 | Recombinant Human Enzyme | 3.0 | [1] |
| ACAT | Rat Liver Microsomes | 2.0 | [1] |
| ACAT | Human Macrophages | 2.7 | [1] |
| ACAT | THP-1 Cells | 4.7 | [1] |
| Cholesteryl Ester Formation | Human Monocyte-derived Macrophages | 6.7 | [1] |
Preclinical Efficacy in Animal Models
This compound demonstrated significant anti-atherosclerotic effects in preclinical animal models.
Table 2: Efficacy of this compound in Atherogenic Diet-Fed Hamsters
| Parameter | Control | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | Reference |
| Serum Total Cholesterol Reduction | - | 70% | 72% | [2] |
| Aortic Fatty Streak Area Reduction | - | 79% | 95% | [2] |
Table 3: Effects of this compound on Plaque Composition in WHHL Rabbits [3]
| Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Intimal Thickening (µm) | 313 ± 37 | 294 ± 39 | 276 ± 32 |
| Smooth Muscle Cell Area (%) | 9.7 ± 0.8 | 12.0 ± 0.9 | 12.3 ± 0.5 |
| Collagen Fiber Area (%) | 16.2 ± 1.0 | 20.5 ± 1.2 | 31.0 ± 1.3 |
| Macrophage Infiltration (%) | 7.0 ± 1.3 | 6.0 ± 1.1 | 4.6 ± 1.0 |
| *P < 0.05 vs. control |
Clinical Trial Outcomes
Despite promising preclinical data, this compound failed to demonstrate efficacy in human clinical trials.
Table 4: Key Outcomes of the CAPTIVATE and ACTIVATE Trials
| Trial | Primary Endpoint | This compound Outcome | Placebo Outcome | p-value | Reference |
| CAPTIVATE | Change in mean Carotid Intima-Media Thickness (CIMT) | Increase | Increase | NS | [4] |
| ACTIVATE | Change in Percent Atheroma Volume (IVUS) | Progression | Progression | NS | [5] |
Experimental Protocols
In Vitro Assays
ACAT Inhibition Assay (General Protocol):
A common method to determine ACAT inhibition involves a cell-free assay using microsomal preparations from cells overexpressing human ACAT1 or ACAT2.
Caption: Workflow for a typical in vitro ACAT inhibition assay.
Cholesterol Esterification Assay in Macrophages:
This assay measures the ability of a compound to inhibit the formation of cholesteryl esters in cultured macrophages.
-
Cell Culture: Human monocyte-derived macrophages or a macrophage-like cell line (e.g., THP-1) are cultured in appropriate media.
-
Lipid Loading: Cells are incubated with acetylated low-density lipoprotein (acLDL) to induce cholesterol loading and stimulate ACAT activity.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Radiolabeling: [³H]oleic acid is added to the culture medium, which will be incorporated into newly synthesized cholesteryl esters.
-
Lipid Extraction: After incubation, cellular lipids are extracted using a solvent system (e.g., hexane/isopropanol).
-
Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled cholesteryl oleate is quantified by scintillation counting.
-
Data Analysis: The percentage inhibition of cholesterol esterification is calculated relative to the vehicle-treated control.
Animal Studies
Watanabe Heritable Hyperlipidemic (WHHL) Rabbit Study: [3]
-
Animal Model: Male homozygous WHHL rabbits, which have a genetic defect in the LDL receptor and spontaneously develop hypercholesterolemia and atherosclerosis.
-
Diet: Standard rabbit chow.
-
Treatment: this compound was administered orally at doses of 10 or 30 mg/kg/day for 32 weeks.
-
Atherosclerotic Plaque Analysis:
-
Histology: Aortas were perfusion-fixed, and sections were stained with hematoxylin and eosin (H&E) for general morphology.
-
Immunohistochemistry: Plaque composition was analyzed using specific antibodies to identify:
-
Macrophages (e.g., anti-RAM11 antibody)
-
Smooth muscle cells (e.g., anti-alpha-smooth muscle actin antibody)
-
Collagen (e.g., Masson's trichrome stain)
-
-
Lipid Analysis: Aortic tissue was homogenized, and lipids were extracted. Free cholesterol and cholesteryl ester content were quantified using gas-liquid chromatography (GLC) or an enzymatic assay.
-
Atherogenic Diet-Fed Hamster Study: [2]
-
Animal Model: Male Syrian golden hamsters.
-
Diet: A high-fat, high-cholesterol diet to induce atherosclerosis. A typical diet might contain 15-20% fat and 0.5-1% cholesterol.
-
Treatment: this compound was administered orally at doses of 3 or 10 mg/kg/day for 90 days.
-
Atherosclerotic Lesion Assessment:
-
En Face Analysis: The entire aorta was dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich lesions. The percentage of the aortic surface area covered by lesions was quantified by image analysis.
-
Serum Lipid Analysis: Blood samples were collected to measure total cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.
-
Clinical Trials
CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects): [4]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with heterozygous familial hypercholesterolemia.
-
Intervention: this compound (100 mg/day) or placebo, in addition to standard lipid-lowering therapy.
-
Primary Endpoint: Change in the mean carotid intima-media thickness (CIMT) over 24 months, as assessed by B-mode ultrasound.
-
CIMT Measurement Protocol:
-
High-resolution B-mode ultrasound of the common carotid arteries, carotid bifurcation, and internal carotid arteries.
-
Measurements were taken at multiple, predefined angles of insonation.
-
The intima-media thickness was measured as the distance between the leading edge of the lumen-intima interface and the leading edge of the media-adventitia interface.
-
Computer-assisted analysis of digitized images was used to ensure reproducibility.
-
ACTIVATE (ACAT Intravascular Atherosclerosis Treatment Evaluation): [5]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with angiographically documented coronary artery disease.
-
Intervention: this compound (100 mg/day) or placebo, in addition to standard medical care.
-
Primary Endpoint: Change in percent atheroma volume (PAV) in a predefined coronary artery segment over 18 months, as measured by intravascular ultrasound (IVUS).
-
IVUS Protocol:
-
A standard IVUS catheter (e.g., 40 MHz) was advanced distal to the target lesion.
-
An automated pullback device withdrew the catheter at a constant speed (e.g., 0.5 mm/s) to acquire a series of cross-sectional images.
-
The external elastic membrane (EEM) and lumen borders were contoured by trained analysts.
-
Plaque volume was calculated as the EEM volume minus the lumen volume.
-
Percent atheroma volume was calculated as (plaque volume / EEM volume) x 100.
-
Discussion and Conclusion
The development of this compound represents a classic example of a promising therapeutic strategy based on a sound biological rationale that ultimately failed to translate into clinical success. While the preclinical data in animal models were encouraging, the human clinical trials were disappointing. Several factors may have contributed to this translational failure:
-
Species Differences: The lipid metabolism and inflammatory responses in the animal models used may not accurately reflect human atherosclerosis.
-
Complexity of Atherosclerosis: The pathogenesis of atherosclerosis is multifactorial, and targeting a single enzyme may not be sufficient to halt or reverse the disease process in humans, especially in patients already on standard-of-care therapies like statins.
-
Unforeseen Off-Target Effects: The inhibition of ACAT may have had unintended consequences that were not apparent in the preclinical studies.
The story of this compound underscores the challenges of drug development for complex diseases like atherosclerosis and highlights the critical importance of robust translational studies to bridge the gap between preclinical findings and clinical outcomes. While this compound itself did not become a therapeutic agent, the research surrounding it has contributed to a deeper understanding of the role of cholesterol metabolism in atherosclerosis and has informed the development of subsequent therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Protocol to Measure Common Carotid Artery Intima-media Thickness - PMC [pmc.ncbi.nlm.nih.gov]
Pactimibe: A Technical Guide on a Dual ACAT Inhibitor for Hypocholesterolemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pactimibe (CS-505) is a potent, orally active, dual inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and ACAT2. Developed as a hypocholesterolemic agent, this compound aimed to reduce atherosclerosis by inhibiting cholesterol esterification in the intestine and liver, as well as preventing foam cell formation in macrophages. Preclinical studies in various animal models demonstrated significant reductions in plasma cholesterol and atherosclerotic lesion size. However, large-scale human clinical trials, namely ACTIVATE and CAPTIVATE, failed to show a beneficial effect on atherosclerosis progression and were associated with an increased risk of cardiovascular events. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing relevant biological pathways.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cholesterol homeostasis by catalyzing the esterification of free cholesterol to form cholesteryl esters. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed and is the predominant isoform in macrophages, and ACAT2, which is primarily found in the intestine and liver. The accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of early-stage atherosclerosis.[1] Inhibition of ACAT was therefore a promising therapeutic strategy to prevent or retard the progression of atherosclerosis.
This compound was developed as a dual inhibitor of both ACAT1 and ACAT2, with the hypothesis that this dual action would provide a comprehensive approach to lowering cholesterol and preventing atherosclerosis. By inhibiting ACAT2 in the intestine and liver, this compound was expected to reduce cholesterol absorption and decrease the secretion of cholesteryl ester-rich lipoproteins. By inhibiting ACAT1 in macrophages, it was anticipated to prevent the formation of foam cells within atherosclerotic plaques.
Mechanism of Action
This compound functions as a noncompetitive inhibitor of ACAT with respect to its substrate, oleoyl-CoA.[2] Its primary mechanism of action is the dual inhibition of both ACAT1 and ACAT2 isoforms.[2] This inhibition has several downstream consequences aimed at reducing hypercholesterolemia and atherosclerosis:
-
Inhibition of Intestinal Cholesterol Absorption: By targeting ACAT2 in the enterocytes of the small intestine, this compound blocks the esterification of dietary and biliary cholesterol, thereby reducing its absorption into the bloodstream.[3]
-
Reduced Hepatic VLDL Secretion: Inhibition of ACAT2 in the liver decreases the formation of cholesteryl esters, which are essential for the assembly and secretion of very-low-density lipoprotein (VLDL) particles.[3] This leads to a reduction in the circulating pool of atherogenic lipoproteins.
-
Prevention of Macrophage Foam Cell Formation: this compound's inhibition of ACAT1 in macrophages prevents the accumulation of cholesteryl esters, a critical step in the transformation of macrophages into foam cells. This is expected to directly attenuate the development of atherosclerotic plaques.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell/Tissue Type | IC50 | Ki (noncompetitive vs. Oleoyl-CoA) | Reference(s) |
| ACAT1 | - | 4.9 µM | - | [5] |
| ACAT2 | - | 3.0 µM | - | [5] |
| ACAT | Liver | 2.0 µM | - | [5] |
| ACAT | Macrophages | 2.7 µM | - | [5] |
| ACAT | THP-1 cells | 4.7 µM | - | [5] |
| Oleoyl-CoA | - | - | 5.6 µM | [2][5] |
| Cholesteryl Ester Formation | Human monocyte-derived macrophages | 6.7 µM | - | [2][5] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Treatment | Duration | Key Findings | Reference(s) |
| Atherogenic diet-fed hamsters | 3 mg/kg/day | 90 days | 70% decrease in serum total cholesterol; 79% decrease in aortic fatty streak area | [2] |
| 10 mg/kg/day | 90 days | 72% decrease in serum total cholesterol; 95% decrease in aortic fatty streak area | [2] | |
| Apolipoprotein E-deficient (apoE-/-) mice (early lesion model) | 0.1% (w/w) in diet | 12 weeks | 90% reduction in atherosclerotic lesions (compared to 40-50% with other treatments) | [4][6] |
| Apolipoprotein E-deficient (apoE-/-) mice (advanced lesion model) | 0.1% (w/w) in diet | 12 weeks | 77% reduction in atherosclerotic lesions (compared to 54% with CI-1011) | [4][6] |
| Watanabe heritable hyperlipidemic (WHHL) rabbits | 10 mg/kg/day | 32 weeks | Increased smooth muscle cell area (12.0% vs 9.7%); Increased collagen fiber area (20.5% vs 16.2%) | [7][8] |
| 30 mg/kg/day | 32 weeks | Increased smooth muscle cell area (12.3% vs 9.7%); Increased collagen fiber area (31.0% vs 16.2%) | [7][8] |
Table 3: Human Clinical Trial Data for this compound
| Trial | Patient Population | Treatment | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | ACTIVATE | 534 patients with established coronary artery disease | this compound 100 mg/day or placebo | 18 months | No significant effect on the primary endpoint (change in percent atheroma volume). |[7] | | CAPTIVATE | 892 patients with familial hypercholesterolemia | this compound 100 mg/day or placebo | Terminated prematurely (approx. 15 months) | No effect on the primary endpoint (change in maximum carotid intima-media thickness). Increased incidence of major cardiovascular events (2.3% vs 0.2% with placebo). |[9][10][11][12] |
Experimental Protocols
Dual-Isotope Plasma Ratio Method for Cholesterol Absorption
This method was utilized to assess the effect of this compound on intestinal cholesterol absorption in hamsters.[3]
Principle: This method involves the simultaneous administration of two different isotopic forms of cholesterol, one orally and one intravenously. The ratio of the two isotopes in the plasma at a later time point reflects the proportion of the orally administered cholesterol that was absorbed.
General Protocol:
-
Animals are administered an oral dose of cholesterol labeled with one isotope (e.g., [14C]-cholesterol) mixed in a lipid vehicle.
-
Simultaneously, a second, different isotope of cholesterol (e.g., [3H]-cholesterol) is administered intravenously as a colloidal suspension.
-
Blood samples are collected at various time points after administration (e.g., 48-72 hours).
-
The plasma is separated, and the concentrations of both isotopes are determined using liquid scintillation counting.
-
The percentage of cholesterol absorption is calculated based on the ratio of the oral isotope to the intravenous isotope in the plasma, corrected for the administered doses.
Triton WR-1339 Experiment for VLDL Secretion
This experiment was conducted to evaluate the impact of this compound on hepatic very-low-density lipoprotein (VLDL) secretion in hamsters.[3]
Principle: Triton WR-1339 is a non-ionic detergent that, when injected intravenously, inhibits lipoprotein lipase, thereby preventing the peripheral clearance of VLDL particles. This leads to an accumulation of VLDL in the plasma, and the rate of this accumulation reflects the hepatic VLDL secretion rate.
General Protocol:
-
Animals are treated with this compound or a vehicle control for a specified period.
-
Following treatment, animals are fasted to ensure a baseline state.
-
Triton WR-1339 is administered via intravenous injection.
-
Blood samples are collected at multiple time points after Triton WR-1339 injection (e.g., 0, 1, 2, and 4 hours).
-
Plasma triglyceride concentrations are measured at each time point.
-
The rate of VLDL-triglyceride secretion is calculated from the linear increase in plasma triglyceride concentration over time.
ACTIVATE Clinical Trial
Objective: To evaluate the efficacy and safety of this compound in reducing the progression of coronary atherosclerosis in subjects with established coronary artery disease.[7]
Study Design: Randomized, double-blind, placebo-controlled trial.
Patient Population: 534 patients with documented atherosclerotic cardiovascular disease.
Treatment: this compound 100 mg once daily or placebo, in addition to standard care including statin therapy.
Primary Endpoint: Change from baseline in percent atheroma volume, as measured by coronary intravascular ultrasound (IVUS), after 18 months.
CAPTIVATE Clinical Trial
Objective: To assess the efficacy and safety of this compound in reducing the progression of atherosclerosis in patients with familial hypercholesterolemia.[9][10][11][12]
Study Design: Randomized, placebo-controlled trial.
Patient Population: 892 patients with a family history of high cholesterol.
Treatment: this compound 100 mg daily or placebo.
Primary Endpoint: Change in maximum carotid intima-media thickness (CIMT).
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibition of ACAT1 and ACAT2.
Caption: Role of ACAT1 in macrophage foam cell formation.
Caption: Dual-isotope method for cholesterol absorption.
Discussion and Conclusion
This compound was developed based on a strong scientific rationale for the role of ACAT in atherosclerosis. Preclinical studies in various animal models provided promising evidence for its efficacy as a hypocholesterolemic and anti-atherosclerotic agent. The dual inhibition of ACAT1 and ACAT2 was expected to provide a multi-pronged approach to reducing cholesterol burden.
However, the translation of these promising preclinical findings to human clinical trials was unsuccessful. The ACTIVATE and CAPTIVATE trials not only failed to demonstrate a reduction in atherosclerosis progression but also revealed a concerning increase in cardiovascular events in patients treated with this compound.[1][9] The reasons for this discrepancy between preclinical and clinical outcomes are not fully elucidated but may involve species-specific differences in cholesterol metabolism and the complexity of human atherosclerosis. The failure of this compound, along with other ACAT inhibitors, has led to a re-evaluation of this therapeutic target for cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Reevaluation and application of the dual-isotope plasma ratio method for the measurement of intestinal cholesterol absorption in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR4-mediated inflammation promotes foam cell formation of vascular smooth muscle cell by upregulating ACAT1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lipid-laden foam cell: an elusive target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of human ACAT1 gene expression to promote the macrophage-derived foam cell formation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid synthesis decreases very low density lipoprotein secretion in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the JAK/STAT Inhibitor Tofacitinib on Macrophage Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Translating atherosclerosis research from bench to bedside: navigating the barriers for effective preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Pactimibe and Its Impact on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pactimibe, a dual inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT) 1 and 2, was developed as a potential therapeutic agent for atherosclerosis. By blocking the esterification of cholesterol, this compound was designed to reduce intestinal cholesterol absorption, decrease the assembly and secretion of very-low-density lipoprotein (VLDL) from the liver, and prevent the formation of foam cells within atherosclerotic plaques. Preclinical studies in various animal models demonstrated promising results, with significant reductions in plasma cholesterol levels and atherosclerotic lesion development. However, human clinical trials yielded disappointing and unexpected outcomes, including an increase in low-density lipoprotein cholesterol (LDL-C) and a higher incidence of cardiovascular events, ultimately leading to the discontinuation of its development. This technical guide provides an in-depth review of this compound's mechanism of action, its effects on lipid metabolism as demonstrated in key preclinical and clinical studies, and detailed experimental protocols for the assays used in its evaluation.
Introduction to this compound and its Mechanism of Action
This compound is a potent, non-competitive inhibitor of both ACAT1 and ACAT2 enzymes.[1] These enzymes play a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters.
-
ACAT1 is ubiquitously expressed and is the primary isoform in macrophages. Its inhibition is intended to prevent the accumulation of cholesteryl esters within macrophages, thereby inhibiting the formation of foam cells, a key component of atherosclerotic plaques.
-
ACAT2 is primarily found in the intestine and liver. Its inhibition is expected to reduce the absorption of dietary cholesterol in the intestines and decrease the packaging of cholesteryl esters into apolipoprotein B (apoB)-containing lipoproteins (VLDL) in the liver, leading to lower plasma cholesterol levels.[2][3]
The anticipated therapeutic effects of this compound were based on this dual inhibition, aiming for a multi-pronged approach to combat atherosclerosis.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on lipid metabolism and atherosclerosis.
In Vitro Inhibition Data
| Parameter | Value | Cell/Enzyme Source | Reference |
| ACAT1 IC50 | 4.9 µM | - | [4] |
| ACAT2 IC50 | 3.0 µM | - | [4] |
| ACAT IC50 (Liver) | 2.0 µM | - | [4] |
| ACAT IC50 (Macrophages) | 2.7 µM | - | [4] |
| ACAT IC50 (THP-1 cells) | 4.7 µM | - | [4] |
| Ki (oleoyl-CoA) | 5.6 µM | - | [1] |
| Cholesteryl Ester Formation IC50 | 6.7 µM | Human monocyte-derived macrophages | [1] |
Preclinical In Vivo Data
Hamster Model [1]
| Treatment Group | Dose | Duration | Serum Total Cholesterol Reduction | Aortic Fatty Streak Area Reduction |
| This compound | 3 mg/kg | 90 days | 70% | 79% |
| This compound | 10 mg/kg | 90 days | 72% | 95% |
Watanabe Heritable Hyperlipidemic (WHHL) Rabbit Model [5]
| Treatment Group | Dose | Duration | Change in Serum Cholesterol | Aortic Plaque Composition Changes |
| This compound | 10 mg/kg | 32 weeks | No significant change | Reduced cholesteryl ester content, increased smooth muscle cells and collagen |
| This compound | 30 mg/kg | 32 weeks | No significant change | Dose-dependent reduction in cholesteryl ester content, increased smooth muscle cells and collagen |
Apolipoprotein E-deficient (apoE-/-) Mice Model [6]
| Treatment Group | Diet Concentration | Duration | Plasma Cholesterol Reduction | Aortic Lesion Reduction |
| This compound (CS-505) | 0.03% | 12 weeks | ~43-48% | - |
| This compound (CS-505) | 0.1% | 12 weeks | ~43-48% | 90% |
| Avasimibe (CI-1011) | 0.1% | 12 weeks | ~43-48% | 40-50% |
| Cholestyramine | 3% | 12 weeks | ~43-48% | - |
| This compound (CS-505) | 0.1% (Advanced Lesions) | 12 weeks | Similar to CI-1011 | 77% |
| Avasimibe (CI-1011) | 0.1% (Advanced Lesions) | 12 weeks | Similar to CS-505 | 54% |
Clinical Trial Data
CAPTIVATE Trial (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects) [7][8]
| Parameter | This compound (100 mg/day) | Placebo | P-value |
| LDL-C Change from Baseline (at 6 months) | +7.3% | +1.4% | 0.001 |
| Annual Progression of Maximum CIMT | No significant difference | No significant difference | 0.64 |
| Annual Progression of Mean CIMT | Increased | - | 0.04 |
| Major Cardiovascular Events (Death, MI, Stroke) | 2.3% | 0.2% | 0.01 |
ACTIVATE Trial (ACAT Intravascular Atherosclerosis Treatment Evaluation) [9]
| Parameter | This compound (100 mg/day) | Placebo |
| Primary Endpoint (Change in Percent Atheroma Volume by IVUS) | Did not meet primary endpoint | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vitro ACAT Activity Assay
Objective: To determine the inhibitory activity of a compound against ACAT enzymes.
Materials:
-
Microsomes from cells expressing ACAT1 or ACAT2.
-
[¹⁴C]oleoyl-CoA (radiolabeled substrate).
-
Unlabeled oleoyl-CoA.
-
Bovine serum albumin (BSA).
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Lipid extraction solvents (e.g., chloroform/methanol mixture).
-
Thin-layer chromatography (TLC) plates and developing solvent.
-
Scintillation counter.
Protocol:
-
Prepare microsomal fractions from cells overexpressing the target ACAT isoform.
-
Pre-incubate the microsomal protein with the test compound or vehicle control in the assay buffer for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of [¹⁴C]oleoyl-CoA and unlabeled oleoyl-CoA complexed with BSA.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding the lipid extraction solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the compound-treated samples to the vehicle control.
Macrophage Foam Cell Formation Assay (Oil Red O Staining)
Objective: To visually assess the accumulation of neutral lipids within macrophages, indicative of foam cell formation.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes.
-
Modified LDL (e.g., oxidized LDL or acetylated LDL).
-
Test compound (e.g., this compound).
-
4% Paraformaldehyde (PFA) in PBS.
-
60% Isopropanol.
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water).
-
Hematoxylin (for counterstaining nuclei).
-
Microscope.
Protocol:
-
Seed macrophages in a multi-well plate and allow them to adhere. If using THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours.
-
Pre-treat the macrophages with the test compound or vehicle for a specified duration.
-
Induce foam cell formation by incubating the cells with modified LDL (e.g., 50 µg/mL oxLDL) for 24-48 hours in the presence of the test compound.
-
Wash the cells with PBS to remove excess lipids and media.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[10]
-
Wash the cells with PBS.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells.
-
Remove the staining solution and wash the cells with water until the water runs clear.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with water.
-
Add PBS or mounting medium and visualize the lipid droplets (stained red) under a microscope.
Dual-Isotope Plasma Ratio Method for Cholesterol Absorption
Objective: To measure the fractional absorption of dietary cholesterol.
Principle: This method involves the simultaneous administration of two different isotopes of cholesterol, one orally and one intravenously. The ratio of the two isotopes in a subsequent plasma sample reflects the proportion of the oral dose that was absorbed into the bloodstream.[12][13]
Materials:
-
Radiolabeled cholesterol (e.g., [¹⁴C]cholesterol for oral administration and [³H]cholesterol for intravenous administration).
-
Vehicle for oral administration (e.g., oil).
-
Colloidal suspension for intravenous injection.
-
Experimental animals (e.g., hamsters, rats).
-
Blood collection supplies.
-
Scintillation counter.
Protocol:
-
Administer an oral dose of [¹⁴C]cholesterol in an oil vehicle to the test animal via gavage.
-
Simultaneously, administer an intravenous injection of a colloidal suspension of [³H]cholesterol.
-
Collect blood samples at one or more time points after administration (e.g., 24, 48, and 72 hours).
-
Separate the plasma from the blood samples.
-
Extract the total lipids from the plasma.
-
Measure the radioactivity of both ¹⁴C and ³H in the lipid extract using a dual-channel scintillation counter.
-
Calculate the fractional cholesterol absorption using the following formula: % Absorption = (Plasma [¹⁴C] dpm / Plasma [³H] dpm) / (Oral Dose [¹⁴C] dpm / IV Dose [³H] dpm) x 100
Triton WR-1339 Experiment for VLDL Secretion
Objective: To measure the rate of hepatic VLDL triglyceride secretion.
Principle: Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase (LPL), the enzyme responsible for clearing triglycerides from the circulation. By blocking LPL activity, newly secreted VLDL particles accumulate in the plasma, and the rate of triglyceride accumulation reflects the hepatic secretion rate.[14][15]
Materials:
-
Triton WR-1339 solution.
-
Experimental animals (e.g., hamsters, mice).
-
Blood collection supplies.
-
Triglyceride assay kit.
Protocol:
-
Fast the animals for a defined period (e.g., 4-6 hours) to establish a baseline.
-
Administer the test compound (this compound) or vehicle at a specified time before the experiment.
-
Collect a baseline blood sample (t=0).
-
Inject a solution of Triton WR-1339 intravenously.
-
Collect serial blood samples at various time points after the Triton injection (e.g., 30, 60, 90, 120 minutes).
-
Measure the plasma triglyceride concentration in each sample.
-
Plot the plasma triglyceride concentration against time.
-
The slope of the linear portion of the curve represents the hepatic triglyceride secretion rate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
Discussion of Paradoxical Clinical Findings
Despite the promising preclinical data, the clinical development of this compound was halted due to unfavorable outcomes in human trials. The CAPTIVATE trial showed that this compound not only failed to reduce the progression of carotid atherosclerosis but was also associated with an increase in mean carotid intima-media thickness (CIMT), a surrogate marker for atherosclerosis.[7][8] More alarmingly, there was a significant increase in major cardiovascular events in the this compound-treated group.[7] A key paradoxical finding was the increase in LDL-C levels in patients receiving this compound.[7]
The precise mechanisms underlying these adverse effects are not fully understood, but several hypotheses have been proposed:
-
Disruption of Cellular Cholesterol Homeostasis: Complete inhibition of ACAT can lead to an accumulation of free cholesterol within cells. While this prevents the formation of cholesteryl ester-laden foam cells, excessive free cholesterol can be cytotoxic and may trigger pro-inflammatory and pro-apoptotic pathways.
-
Alterations in Gene Expression: The increase in intracellular free cholesterol may lead to compensatory changes in the expression of genes involved in cholesterol metabolism. It has been suggested that ACAT inhibition might lead to a downregulation of the LDL receptor, which would decrease the clearance of LDL from the circulation and thus increase plasma LDL-C levels.[16]
-
Effects on Cholesterol Efflux: While ACAT inhibition was expected to promote cholesterol efflux from macrophages to HDL, the net effect in the complex in vivo environment may be different. Some studies suggest that ACAT inhibition can stimulate cholesterol efflux through the activation of pathways involving LXR and ABCA1.[17] However, the overall impact on reverse cholesterol transport in the context of systemic ACAT inhibition remains unclear.
Conclusion
This compound serves as a critical case study in drug development, highlighting the challenges of translating promising preclinical findings into successful clinical therapies. Its primary mechanism as a dual ACAT1/2 inhibitor demonstrated efficacy in animal models of hyperlipidemia and atherosclerosis. However, the unexpected and adverse outcomes in human trials underscore the complexity of cholesterol metabolism and the potential for unintended consequences when targeting central enzymatic pathways. The failure of this compound and other ACAT inhibitors has prompted a re-evaluation of this therapeutic strategy and emphasizes the need for a deeper understanding of the intricate cellular and systemic responses to the modulation of cholesterol esterification. Further research into the off-target effects and the precise signaling cascades affected by ACAT inhibition is necessary to fully comprehend the lessons learned from the development of this compound.
References
- 1. vrn.nl [vrn.nl]
- 2. Increased atherosclerosis in LDL receptor–null mice lacking ACAT1 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACAT inhibitor this compound sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACAT inhibition and progression of carotid atherosclerosis in patients with familial hypercholesterolemia: the CAPTIVATE randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The History of the WHHL Rabbit, an Animal Model of Familial Hypercholesterolemia (I): - Contribution to the Elucidation of the Pathophysiology of Human Hypercholesterolemia and Coronary Heart Disease - - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of acyl-coenzyme A:cholesterol acyltransferase stimulates cholesterol efflux from macrophages and stimulates farnesoid X receptor in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. Cellular pathology of progressive atherosclerosis in the WHHL rabbit. An animal model of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 16. ACAT inhibition decreases LDL cholesterol in rabbits fed a cholesterol-free diet. Marked changes in LDL cholesterol without changes in LDL receptor mRNA abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vivo Studies of Pactimibe in Hamsters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pactimibe is a novel small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol within cells. By inhibiting ACAT, this compound has been investigated for its potential to lower plasma cholesterol levels and prevent the progression of atherosclerosis. In vivo studies in hamster models have been instrumental in elucidating the multiple mechanisms through which this compound exerts its hypocholesterolemic effects. This document provides detailed application notes and protocols based on published in vivo studies of this compound in hamsters, with a focus on its impact on cholesterol metabolism.
Mechanism of Action
This compound demonstrates a multi-faceted approach to lowering serum cholesterol.[1] Its primary mode of action is the inhibition of ACAT, which has two isoforms, ACAT1 and ACAT2. This inhibition leads to several downstream effects that collectively contribute to a reduction in plasma cholesterol levels. The key mechanisms identified in hamster studies include:
-
Inhibition of Intestinal Cholesterol Absorption: By blocking ACAT2 in the intestines, this compound reduces the esterification of dietary and biliary cholesterol, thereby limiting its absorption into the bloodstream.[1]
-
Reduction of Hepatic Cholesteryl Ester Formation: Inhibition of ACAT in the liver decreases the storage of cholesterol as cholesteryl esters.[1]
-
Inhibition of Very Low-Density Lipoprotein (VLDL) Secretion: this compound has been shown to inhibit the secretion of VLDL cholesterol from the liver.[1]
-
Enhancement of Cholesterol Elimination: The compound promotes the elimination of cholesterol from the body.[1]
Data Presentation
While specific quantitative data from the primary in vivo hamster studies on this compound are not publicly available in detail, the following tables are presented as templates to guide researchers in structuring their data when conducting similar studies.
Table 1: Effect of this compound on Plasma Lipid Profile in Hamsters
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Control (Vehicle) | 0 | ||||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 100 |
Table 2: Effect of this compound on Cholesterol Absorption in Hamsters
| Treatment Group | Dose (mg/kg/day) | Fractional Cholesterol Absorption (%) |
| Control (Vehicle) | 0 | |
| This compound | 10 | |
| This compound | 30 | |
| This compound | 100 |
Table 3: Effect of this compound on Hepatic VLDL-Triglyceride Secretion Rate in Hamsters
| Treatment Group | Dose (mg/kg/day) | VLDL-TG Secretion Rate (mg/kg/hr) |
| Control (Vehicle) | 0 | |
| This compound | 10 | |
| This compound | 30 | |
| This compound | 100 |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the in vivo efficacy of this compound in hamsters. These are representative protocols and may require optimization for specific experimental conditions.
Protocol 1: Evaluation of this compound's Effect on Plasma Lipids
Objective: To determine the dose-dependent effect of this compound on plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in hamsters.
Materials:
-
Male Golden Syrian hamsters (8-10 weeks old)
-
Standard chow diet
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Clinical chemistry analyzer
Procedure:
-
Acclimatization: Acclimatize hamsters to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the hamsters into treatment groups (e.g., vehicle control, this compound at 10, 30, and 100 mg/kg/day).
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for a specified period (e.g., 14 days).
-
Blood Collection: At the end of the treatment period, fast the hamsters overnight. Collect blood samples via retro-orbital sinus or cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Analyze the plasma samples for total cholesterol, HDL cholesterol, and triglycerides using a clinical chemistry analyzer. Calculate LDL cholesterol using the Friedewald formula (if triglycerides are <400 mg/dL).
-
Data Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the lipid levels between the treatment groups.
Protocol 2: Measurement of Intestinal Cholesterol Absorption using the Dual-Isotope Plasma Ratio Method
Objective: To quantify the effect of this compound on the fractional absorption of cholesterol from the intestine.
Materials:
-
Male Golden Syrian hamsters
-
This compound and vehicle
-
[14C]-cholesterol and [3H]-cholesterol
-
Intravenous (IV) and oral dosing vehicles (e.g., lipid emulsion for IV, corn oil for oral)
-
Liquid scintillation counter and vials
-
Blood collection supplies
Procedure:
-
Animal Preparation and Dosing:
-
Administer this compound or vehicle to hamsters for a predetermined period.
-
On the day of the experiment, administer an oral dose of [14C]-cholesterol in a lipid vehicle.
-
Simultaneously, administer an intravenous dose of [3H]-cholesterol in a suitable emulsion.
-
-
Blood Sampling: Collect blood samples at various time points (e.g., 24, 48, and 72 hours) post-dosing.
-
Plasma Analysis:
-
Separate plasma from the blood samples.
-
Measure the radioactivity of 14C and 3H in the plasma using a liquid scintillation counter.
-
-
Calculation of Fractional Cholesterol Absorption:
-
Calculate the plasma 14C/3H ratio for each time point.
-
The fractional cholesterol absorption is determined from the plateau of the plasma 14C/3H ratio over time, corrected for the administered doses of each isotope.
-
Fractional Absorption (%) = (Plasma 14C/3H ratio / Dosed 14C/3H ratio) * 100
-
Protocol 3: Assessment of Hepatic VLDL Secretion using the Triton WR-1339 Method
Objective: To determine the effect of this compound on the rate of hepatic VLDL-triglyceride (TG) secretion.
Materials:
-
Male Golden Syrian hamsters
-
This compound and vehicle
-
Triton WR-1339 solution (e.g., 10% in saline)
-
Blood collection supplies
-
Triglyceride assay kit
Procedure:
-
Animal Preparation and Dosing:
-
Administer this compound or vehicle to hamsters for the desired treatment duration.
-
Fast the hamsters for 4-6 hours before the experiment.
-
-
Triton WR-1339 Injection:
-
Take a baseline blood sample (t=0).
-
Inject the hamsters intraperitoneally with Triton WR-1339 (e.g., 500 mg/kg). Triton WR-1339 inhibits lipoprotein lipase, preventing the clearance of VLDL from the plasma.
-
-
Timed Blood Sampling: Collect blood samples at regular intervals after the Triton injection (e.g., 30, 60, 90, and 120 minutes).
-
Triglyceride Measurement: Measure the plasma triglyceride concentration in all collected samples.
-
Calculation of VLDL-TG Secretion Rate:
-
Plot the plasma triglyceride concentration against time.
-
The rate of VLDL-TG secretion is calculated from the slope of the linear portion of the curve.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting cholesterol absorption and VLDL secretion.
Caption: Experimental workflow for the dual-isotope cholesterol absorption study.
Caption: Experimental workflow for the Triton WR-1339 VLDL secretion assay.
References
Application Notes and Protocols for Pactimibe in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data on the dosing and administration of Pactimibe, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, in various animal models. The protocols are based on published preclinical research and are intended to serve as a guide for designing and conducting similar in vivo studies.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from a significant study investigating the effects of this compound on atherosclerotic plaque stability in Watanabe heritable hyperlipidemic (WHHL) rabbits.
| Animal Model | Dosage | Duration | Key Findings |
| WHHL Rabbits | 10 mg/kg | 32 weeks | - Tendency to reduce intimal thickening in thoracic aortic lesions. - Significantly increased smooth muscle cell area (12.0 ± 0.9% vs. 9.7 ± 0.8% in control).[1] - Significantly increased collagen fiber area (20.5 ± 1.2% vs. 16.2 ± 1.0% in control).[1] - Tendency to reduce macrophage infiltration (6.0 ± 1.1% vs. 7.0 ± 1.3% in control).[1] - Dose-dependent reduction in cholesteryl ester content in thoracic and abdominal aortic lesions.[1] - Reduction in free cholesterol content in the aorta.[1] |
| 30 mg/kg | 32 weeks | - Tendency to reduce intimal thickening in thoracic aortic lesions. - Significantly increased smooth muscle cell area (12.3 ± 0.5% vs. 9.7 ± 0.8% in control).[1] - Significantly increased collagen fiber area (31.0 ± 1.3% vs. 16.2 ± 1.0% in control).[1] - Tendency to reduce macrophage infiltration (4.6 ± 1.0% vs. 7.0 ± 1.3% in control).[1] - Dose-dependent reduction in cholesteryl ester content in thoracic and abdominal aortic lesions.[1] - Reduction in free cholesterol content in the aorta.[1] |
Experimental Protocols
Protocol 1: Evaluation of Atherosclerotic Plaque Stabilization in WHHL Rabbits
This protocol is based on a study investigating the long-term effects of this compound on the composition of atherosclerotic plaques.
1. Animal Model:
-
Species: Homozygous Watanabe heritable hyperlipidemic (WHHL) rabbits.[1]
-
Age: 3 months old at the start of the study.[1]
-
Justification: WHHL rabbits are a well-established model for familial hypercholesterolemia and spontaneously develop atherosclerotic lesions, making them suitable for studying plaque progression and stabilization.
2. Dosing and Administration:
-
Drug: this compound sulfate salt form.[1]
-
Dose Groups:
-
Route of Administration: Oral. While the specific method of oral administration is not detailed in the available literature, it is common practice in long-term rabbit studies to incorporate the drug into the daily feed or administer it via oral gavage.
-
Frequency: Daily.
-
Duration: 32 weeks.[1]
3. Experimental Procedure:
-
Acclimatization: Animals should be acclimatized to the housing conditions for a minimum of one week prior to the start of the study.
-
Randomization: Randomly assign animals to the different dose groups.
-
Dose Preparation (General Guidance):
-
Calculate the required amount of this compound sulfate based on the mean body weight of the animals in each group.
-
For administration in feed, the calculated dose should be thoroughly mixed with a standard rabbit chow. Ensure homogeneity of the mixture.
-
For oral gavage, suspend the this compound sulfate in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Administration:
-
Feed: Provide the medicated feed to the animals daily. Monitor food consumption to ensure adequate drug intake.
-
Gavage: Administer the suspension using a suitable gavage needle, ensuring minimal stress to the animal.
-
-
Monitoring:
-
Observe the animals daily for any clinical signs of toxicity.
-
Record body weight weekly.
-
Blood samples can be collected periodically to monitor serum cholesterol levels, although one study noted that this compound did not alter serum cholesterol in WHHL rabbits.[1]
-
-
Endpoint Analysis (at 32 weeks):
-
Euthanize the animals according to approved veterinary protocols.
-
Perfuse the aorta and collect the thoracic and abdominal sections.
-
Perform histopathological examination to assess:
-
Intimal thickening.
-
Smooth muscle cell area.
-
Collagen fiber area.
-
Macrophage infiltration.[1]
-
-
Measure the cholesteryl ester and free cholesterol content in the aortic lesions.[1]
-
Note on Other Animal Models:
-
Apolipoprotein E-deficient Mice: this compound has been shown to reduce plasma cholesterol and the development of aortic root lesions in this model. Specific dosing information is not detailed in the available literature.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound via ACAT inhibition.
Experimental Workflow for this compound Study in WHHL Rabbits
References
- 1. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pactimibe in Macrophage Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pactimibe is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] In macrophages, the accumulation of these lipid droplets leads to the formation of "foam cells," a hallmark of early-stage atherosclerosis.[1][3][4] By blocking ACAT, this compound reduces the storage of cholesteryl esters, thereby preventing foam cell formation.[2][5]
This document provides detailed application notes on the mechanism and effects of this compound in macrophage cell culture and offers standardized protocols for its use in in vitro studies. While this compound demonstrated anti-atherosclerotic effects in animal models, it is important to note that its clinical development was discontinued after the ACTIVATE trial did not meet its primary endpoints. Nevertheless, it remains a valuable tool for preclinical research into macrophage lipid metabolism and its role in atherosclerosis.
Mechanism of Action in Macrophages
The primary role of ACAT in macrophages, particularly the ACAT1 isoform, is to convert excess intracellular free cholesterol into a less toxic, storable form—cholesteryl esters.[2] When macrophages in the arterial wall take up excessive amounts of modified lipoproteins (like oxidized LDL), this process becomes dysregulated, leading to massive lipid accumulation and the transformation into foam cells.[4][6]
This compound inhibits this process, leaving more free cholesterol available for efflux out of the cell via transporters like ABCA1 and ABCG1, a key step in reverse cholesterol transport.[2][6] This reduction in cellular lipid burden is hypothesized to decrease inflammatory responses and enhance plaque stability.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Type/Enzyme | Target | IC₅₀ Value | Reference |
| Enzyme Assay | ACAT1 | 4.9 µM | [5] |
| Enzyme Assay | ACAT2 | 3.0 µM | [5] |
| Macrophages | ACAT | 2.7 µM | [5] |
| THP-1 Cells | ACAT | 4.7 µM | [5] |
| Liver | ACAT | 2.0 µM | [5] |
Table 2: Effects of this compound on Atherosclerotic Plaque Composition (In Vivo Rabbit Model)
Data summarized from a 32-week study in Watanabe heritable hyperlipidemic (WHHL) rabbits.[5]
| Parameter | Control Group | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Macrophage Infiltration (% area) | 7.0 ± 1.3 | 6.0 ± 1.1 | 4.6 ± 1.0 |
| Collagen Fiber Area (%) | 16.2 ± 1.0 | 20.5 ± 1.2 | 31.0 ± 1.3 |
| Smooth Muscle Cell Area (%) | 9.7 ± 0.8 | 12.0 ± 0.9 | 12.3 ± 0.5 |
| Cholesteryl Ester Content | Baseline | Dose-dependently reduced | Dose-dependently reduced |
| P<0.05 vs. control |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on macrophage foam cell formation using the human THP-1 monocytic cell line.
Protocol 1: Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the differentiation of THP-1 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
PMA (Phorbol 12-myristate 13-acetate), stock solution in DMSO
-
6-well or 12-well tissue culture-treated plates
Procedure:
-
Cell Culture: Maintain THP-1 monocytes in suspension culture in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density between 2x10⁵ and 1x10⁶ cells/mL. Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed THP-1 cells into multi-well plates at a density of 5x10⁵ cells/mL (e.g., 2 mL per well in a 6-well plate).
-
Differentiation: Add PMA to each well to a final concentration of 50-100 ng/mL.[7][8] Gently swirl the plate to mix.
-
Incubation: Incubate the cells for 48-72 hours. During this time, the cells will adhere to the plate and adopt a larger, more spread-out macrophage-like morphology.[8]
-
Resting Phase: After the differentiation period, carefully aspirate the PMA-containing medium. Wash the adherent cells once with sterile PBS.
-
Add fresh, PMA-free complete medium and incubate for an additional 24 hours to allow the cells to rest and revert to a less activated state before beginning experiments.[9]
Protocol 2: In Vitro Foam Cell Formation and this compound Treatment
This protocol details how to induce foam cell formation in differentiated THP-1 macrophages and assess the inhibitory effect of this compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Serum-free RPMI-1640 medium
-
Oxidized LDL (oxLDL) or Acetylated LDL (acLDL)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Oil Red O Staining Kit
Procedure:
-
Pre-treatment: Aspirate the medium from the rested, differentiated THP-1 macrophages. Add fresh serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM, based on IC₅₀ values) or vehicle control. Incubate for 1-2 hours.
-
Lipid Loading: To the pre-treated cells, add oxLDL or acLDL to a final concentration of 50 µg/mL to induce lipid uptake and foam cell formation.[10][11]
-
Incubation: Co-incubate the cells with the lipid and this compound/vehicle for 24-48 hours at 37°C.
-
Assessment of Foam Cell Formation: After incubation, assess lipid accumulation using Oil Red O staining (see Protocol 3).
Protocol 3: Oil Red O Staining for Lipid Droplet Visualization
This is a classic method to visualize and quantify neutral lipids within cultured cells.[10][12]
Materials:
-
Treated cells in multi-well plates (from Protocol 2)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde for fixation
-
60% Isopropanol
-
Oil Red O (ORO) working solution (filtered)
-
Hematoxylin (for counterstaining nuclei, optional)
-
Light microscope
Procedure:
-
Wash: Carefully remove the culture medium and gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for 30-60 minutes at room temperature.[13]
-
Rinse: Discard the formalin and wash the cells twice with distilled water. Remove all water and add 60% isopropanol for 5 minutes. This step dehydrates the cells and facilitates lipid staining.[10][13]
-
Staining: Remove the isopropanol and add freshly filtered Oil Red O working solution to completely cover the cell monolayer. Incubate for 15-20 minutes at room temperature.[13]
-
Wash: Discard the ORO solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Counterstain (Optional): Add Hematoxylin for 1 minute to stain the nuclei blue, providing cellular context. Wash thoroughly with water.
-
Visualization: Add PBS or water to the wells to prevent drying and visualize under a light microscope. Lipid droplets will appear as red-orange spherical inclusions in the cytoplasm.
-
Quantification (Optional): To quantify the stain, after step 5 (before counterstaining), add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the dye. Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at ~520 nm using a plate reader.[12]
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Macrophages in atherosclerosis: a dynamic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification macrophage to foam cells in atherosclerosis disease: some factors stimulate or inhibit this process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oil Red O Staining [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating Pactimibe Efficacy
Introduction
Pactimibe is a novel compound investigated for its potential as a hypocholesterolemic and anti-atherosclerotic agent.[1] It functions as a dual inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT) enzymes, specifically ACAT1 and ACAT2.[2][3][4] These enzymes play a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage or transport.[5] By inhibiting ACAT, this compound was developed to reduce cholesterol absorption from the intestine, decrease the formation of cholesteryl esters in the liver and macrophages, and ultimately slow the progression of atherosclerosis.[1][6]
Initial preclinical studies in animal models, such as hamsters and monkeys, showed significant serum cholesterol-lowering activities.[1] However, subsequent large-scale human clinical trials, including the ACTIVATE and CAPTIVATE studies, were terminated prematurely.[7][8] These trials failed to demonstrate a beneficial effect on the progression of atherosclerosis and, in some cases, were associated with an increase in cardiovascular events.[7][8][9]
These application notes provide detailed protocols for the preclinical evaluation of this compound's efficacy, covering both in vitro and in vivo methodologies relevant to its mechanism of action.
Mechanism of Action: ACAT Inhibition
ACAT enzymes are integral membrane proteins located in the endoplasmic reticulum.[5]
-
ACAT1 is ubiquitously expressed and is the primary isoenzyme in macrophages, where it contributes to the formation of foam cells, a key component of atherosclerotic plaques.[5]
-
ACAT2 is primarily found in the intestines and liver, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[5]
This compound non-competitively inhibits both ACAT1 and ACAT2, which is theorized to provide a dual benefit: reducing cholesterol accumulation in the arterial wall (macrophage ACAT1 inhibition) and lowering plasma cholesterol levels by limiting intestinal absorption and hepatic lipoprotein secretion (ACAT2 inhibition).[1][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell/System | IC50 / Ki Value | Reference |
| ACAT1 | Human ACAT1 expressing CHO cells | 3.14 µM | [10] |
| ACAT2 | Human ACAT2 expressing CHO cells | 4.09 µM | [10] |
| ACAT (Liver) | Rat Liver Microsomes | 2.0 µM | [2] |
| ACAT (Macrophages) | Rat Macrophages | 2.7 µM | [2] |
| Cholesteryl Ester Formation | Human Monocyte-derived Macrophages | 6.7 µM | [4] |
| Oleoyl-CoA Inhibition (Noncompetitive) | Cell-Free System | Ki: 5.6 µM | [4] |
Table 2: Effects of this compound on Plasma Lipids in Animal Models
| Animal Model | Treatment | Duration | % Change in Total Cholesterol | % Change in Aortic Fatty Streak Area | Reference |
| Atherogenic Diet-Fed Hamsters | 3 mg/kg/day | 90 days | ↓ 70% | ↓ 79% | [4] |
| Atherogenic Diet-Fed Hamsters | 10 mg/kg/day | 90 days | ↓ 72% | ↓ 95% | [4] |
| ApoE-Knockout Mice | 30 mg/kg (bid) | 12 weeks | ↓ 39% | No significant change reported | [10] |
| ApoE-Knockout Mice | 100 mg/kg (bid) | 12 weeks | ↓ 74% | No significant change reported | [10] |
Table 3: Effects of this compound on Aortic Plaque Composition in WHHL Rabbits (32 Weeks)
| Parameter | Control Group | 10 mg/kg this compound | 30 mg/kg this compound | Reference |
| Smooth Muscle Cell Area | 9.7 ± 0.8% | 12.0 ± 0.9% (P<0.05) | 12.3 ± 0.5% (P<0.05) | [6] |
| Collagen Fiber Area | 16.2 ± 1.0% | 20.5 ± 1.2% (P<0.05) | 31.0 ± 1.3% (P<0.05) | [6] |
| Macrophage Infiltration | 7.0 ± 1.3% | 6.0 ± 1.1% | 4.6 ± 1.0% | [6] |
Experimental Protocols: In Vitro Efficacy
Protocol 1: ACAT Inhibition Assay (Cell-Based)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound on ACAT1 and ACAT2 activity in a cellular context.
1. Materials and Reagents:
-
Chinese Hamster Ovary (CHO) cells stably overexpressing human ACAT1 or ACAT2.[10]
-
Culture medium (e.g., F-12K Medium with 10% FBS).
-
This compound stock solution (in DMSO).
-
[¹⁴C]Oleoyl-CoA.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Scintillation fluid and counter.
-
Bovine Serum Albumin (BSA).
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane/diethyl ether/acetic acid).
2. Procedure:
-
Cell Culture: Plate ACAT1- and ACAT2-expressing CHO cells in separate multi-well plates and grow to ~80-90% confluency.
-
Compound Incubation: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Enzyme Reaction: Add [¹⁴C]Oleoyl-CoA complexed with BSA to each well to initiate the enzymatic reaction. Incubate for 1-2 hours at 37°C.
-
Cell Lysis & Lipid Extraction: Stop the reaction by washing cells with PBS and then lysing them. Extract total lipids using a standard method (e.g., Folch or Bligh-Dyer).
-
Separation and Quantification: Spot the lipid extracts onto a TLC plate and develop the chromatogram to separate free oleoyl-CoA from the formed [¹⁴C]cholesteryl oleate.
-
Analysis: Scrape the spots corresponding to cholesteryl esters from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition percentage against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cholesterol Efflux Assay (Cell-Based)
This assay measures the capacity of cells, such as macrophages, to release cholesterol to an extracellular acceptor, a key step in reverse cholesterol transport.
1. Materials and Reagents:
-
Macrophage cell line (e.g., J774A.1 or THP-1 differentiated with PMA).[11][12]
-
Culture medium (e.g., RPMI-1640 with 10% FBS).[12]
-
[³H]cholesterol or a fluorescent cholesterol analog.[11]
-
This compound stock solution (in DMSO).
-
Cholesterol acceptors: Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).[11]
-
Serum-free medium.
-
Cell lysis buffer.
-
Scintillation fluid and counter or fluorescence plate reader.
2. Procedure:
-
Cholesterol Loading/Labeling: Plate macrophages and incubate them with medium containing [³H]cholesterol for 24-48 hours to label the intracellular cholesterol pools.[11]
-
Equilibration: Wash the cells with PBS. Incubate them in serum-free medium containing the desired concentration of this compound or vehicle control for 18-24 hours. This allows the labeled cholesterol to equilibrate among intracellular pools.[11]
-
Efflux: Wash the cells again. Add serum-free medium containing a cholesterol acceptor (e.g., 50 µg/mL HDL). Include a control with no acceptor to measure background efflux.[11] Incubate for a defined period (e.g., 4 hours).
-
Sample Collection: At the end of the incubation, collect the supernatant (medium). Wash the cells and lyse them with a suitable lysis buffer.
-
Quantification: Measure the radioactivity (counts per minute, CPM) in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (CPM_medium / (CPM_medium + CPM_lysate)) * 100. Compare the efflux percentage in this compound-treated cells to the vehicle control.
Experimental Protocols: In Vivo Efficacy
Protocol 3: Hypercholesterolemic Animal Model Study
This protocol outlines a general procedure for evaluating this compound's effect on plasma lipids and atherosclerosis in a diet-induced hypercholesterolemic animal model.
1. Animals and Diet:
-
Species: Golden Syrian Hamsters or Apolipoprotein E-Knockout (ApoE-KO) mice are commonly used.[4][10]
-
Diet: After an acclimatization period, switch animals to a high-fat, high-cholesterol "atherogenic" diet to induce hypercholesterolemia.
-
Grouping: Randomly assign animals to different treatment groups: Vehicle Control, this compound (low dose, e.g., 10 mg/kg), and this compound (high dose, e.g., 30 mg/kg).[6]
2. Drug Administration:
-
Route: Oral gavage is a common route for this compound administration.[2]
-
Frequency: Administer this compound or vehicle once or twice daily for a specified study duration (e.g., 12-32 weeks).[6][10]
-
Preparation: Prepare this compound as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
3. Monitoring and Sample Collection:
-
Monitor body weight and food consumption regularly.
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and specified time points throughout the study for lipid analysis.
-
At the end of the study, euthanize the animals and perform a terminal blood draw via cardiac puncture.
-
Perfuse the vascular system with saline, followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the aorta for histological analysis.
Protocol 4: Plasma Lipid Profile Analysis
This protocol describes the measurement of key lipid parameters from blood samples collected during the in vivo study.
1. Materials and Reagents:
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
Commercially available enzymatic colorimetric assay kits for:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
-
-
Microplate reader.
2. Procedure:
-
Plasma Separation: Centrifuge the collected blood samples to separate the plasma.
-
Lipid Measurement: Use the commercial kits according to the manufacturer's instructions to measure TC, HDL-C, and TG concentrations in the plasma samples.
-
LDL-C Calculation: Calculate the Low-Density Lipoprotein Cholesterol (LDL-C) concentration using the Friedewald formula (if Triglycerides < 400 mg/dL): LDL-C = TC - HDL-C - (TG / 5)
-
Data Analysis: Compare the mean lipid levels between the this compound-treated groups and the vehicle control group at each time point using appropriate statistical tests (e.g., ANOVA or t-test).
Protocol 5: Aortic Plaque Analysis
This protocol details the histological assessment of atherosclerotic plaques in the dissected aorta.
1. Materials and Reagents:
-
Fixative (e.g., 4% paraformaldehyde).
-
Paraffin or OCT compound for embedding.
-
Microtome.
-
Microscope slides.
-
Staining reagents:
-
Hematoxylin and Eosin (H&E) for general morphology.
-
Oil Red O for lipid deposition.
-
Masson's Trichrome for collagen.[6]
-
-
Antibodies for immunohistochemistry (IHC), e.g., anti-macrophage antibody (e.g., anti-CD68), anti-smooth muscle actin (SMA).[6]
-
Microscope with imaging software.
2. Procedure:
-
Tissue Processing: Embed the fixed aortic tissue (specifically the aortic root or arch) in paraffin or OCT.
-
Sectioning: Cut serial cross-sections of the tissue using a microtome.
-
Staining:
-
Perform H&E staining to assess overall lesion size and cellularity.
-
Perform Masson's Trichrome staining to quantify collagen content (fibrous cap thickness).[6]
-
Perform IHC with an anti-macrophage antibody to determine the area of macrophage infiltration.[6]
-
Perform IHC with an anti-SMA antibody to quantify the smooth muscle cell content.[6]
-
-
Image Analysis:
-
Capture high-resolution images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the total lesion area and the percentage of the lesion area that is positive for each specific stain (collagen, macrophages, SMA).
-
-
Data Analysis: Compare the quantitative histological data between the this compound-treated groups and the vehicle control group to assess the impact on plaque size and composition.
References
- 1. Multiple mechanisms of hypocholesterolemic action of this compound, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 9. healthday.com [healthday.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
Application of Pactimibe in Hypercholesterolemia Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pactimibe (formerly CS-505) is a potent, orally active, dual inhibitor of Acyl-CoA:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2).[1][2] ACAT enzymes are responsible for the intracellular esterification of cholesterol, a critical process in the absorption of dietary cholesterol in the intestines and the accumulation of cholesteryl esters in macrophages within atherosclerotic plaques.[3] By inhibiting both isoforms, this compound was investigated as a potential therapeutic agent for hypercholesterolemia and atherosclerosis with the aim of reducing cholesterol absorption and preventing foam cell formation in arterial walls.[1][3]
Initial preclinical studies in animal models, such as hamsters and Watanabe heritable hyperlipidemic (WHHL) rabbits, showed promising results, with this compound demonstrating significant cholesterol-lowering effects and stabilization of atherosclerotic plaques.[4][5] However, subsequent large-scale clinical trials in humans, including the ACTIVATE and CAPTIVATE studies, were terminated prematurely.[6][7] These trials revealed that this compound not only failed to show efficacy in reducing the progression of atherosclerosis but was also associated with an increased risk of major cardiovascular events.[8][9]
This document provides a detailed overview of the application of this compound in hypercholesterolemia research, summarizing key quantitative data, outlining experimental protocols from preclinical studies, and illustrating its mechanism of action. This information is intended to serve as a valuable resource for researchers and professionals in the field, offering insights into the therapeutic potential and ultimate clinical failure of dual ACAT inhibition with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies involving this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Cell/System | Reference |
| ACAT1 | IC₅₀ | 4.9 µM | Cell-free system | [2] |
| ACAT2 | IC₅₀ | 3.0 µM | Cell-free system | [2] |
| ACAT | IC₅₀ | 2.0 µM | Liver | [2] |
| ACAT | IC₅₀ | 2.7 µM | Macrophages | [2] |
| ACAT | IC₅₀ | 4.7 µM | THP-1 cells | [2] |
| Oleoyl-CoA | Kᵢ | 5.6 µM | Cell-free system | [1][2] |
| Cholesteryl Ester Formation | IC₅₀ | 6.7 µM | Human monocyte-derived macrophages | [1] |
Table 2: Efficacy of this compound in Preclinical Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Atherogenic diet-fed hamsters | 3 mg/kg | 90 days | 70% decrease in serum total cholesterol; 79% reduction in aortic fatty streak area | [1] |
| Atherogenic diet-fed hamsters | 10 mg/kg | 90 days | 72% decrease in serum total cholesterol; 95% reduction in aortic fatty streak area | [1] |
| WHHL Rabbits | 10 mg/kg | 32 weeks | No significant change in serum cholesterol; Increased smooth muscle cell and collagen fiber area in aortic lesions | [5] |
| WHHL Rabbits | 30 mg/kg | 32 weeks | No significant change in serum cholesterol; Dose-dependent reduction in cholesteryl ester content in aortic lesions | [5] |
Table 3: Outcomes of Clinical Trials with this compound
| Study | Population | Dosage | Primary Endpoint | Key Outcomes | Reference |
| ACTIVATE | Patients with coronary artery disease | 100 mg/day | Change in percent atheroma volume (IVUS) | No effect on atheroma growth compared to placebo; Trend towards worsening atherosclerosis. Study terminated. | [7][10] |
| CAPTIVATE | Patients with heterozygous familial hypercholesterolemia | 100 mg/day | Change in maximum carotid intima-media thickness (CIMT) | No effect on maximum CIMT; Significant increase in mean CIMT. Increased incidence of major cardiovascular events (2.3% vs 0.2% in placebo). Study terminated. | [8][9][11] |
Signaling Pathways and Mechanisms
Mechanism of Action of this compound
This compound functions by inhibiting both ACAT1 and ACAT2 enzymes. This dual inhibition was hypothesized to have a multi-faceted effect on cholesterol metabolism and atherosclerosis.
Caption: Mechanism of action of this compound as a dual ACAT1/ACAT2 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical research of this compound.
In Vivo Efficacy Study in Atherogenic Diet-Fed Hamsters
This protocol is based on the study describing the lipid-lowering and anti-atherosclerotic effects of this compound in hamsters.[1]
Caption: Workflow for in vivo efficacy testing of this compound in hamsters.
1. Animal Model:
-
Species: Male Golden Syrian hamsters.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet:
-
Atherogenic diet: A standard chow supplemented with a high concentration of cholesterol and cholic acid to induce hypercholesterolemia and atherosclerosis.
3. Experimental Groups:
-
Control Group: Received the atherogenic diet and a vehicle solution orally.
-
This compound Group (Low Dose): Received the atherogenic diet and this compound at a dose of 3 mg/kg body weight, administered orally once daily.
-
This compound Group (High Dose): Received the atherogenic diet and this compound at a dose of 10 mg/kg body weight, administered orally once daily.
4. Treatment Period:
-
The treatment was carried out for a duration of 90 days.
5. Sample Collection and Analysis:
-
Serum Lipids: Blood samples were collected at the end of the study period after an overnight fast. Serum was separated by centrifugation and stored at -80°C until analysis. Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides were measured using standard enzymatic colorimetric assays.
-
Atherosclerotic Lesion Analysis:
-
At the end of the treatment period, animals were euthanized.
-
The entire aorta was carefully dissected, cleaned of adipose tissue, and opened longitudinally.
-
The aortic surface was stained with Oil Red O to visualize the fatty streak lesions.
-
The total aortic surface area and the lesion area were quantified using image analysis software.
-
The extent of atherosclerosis was expressed as the percentage of the total aortic surface area covered by lesions.
-
6. Statistical Analysis:
-
Data were expressed as mean ± standard deviation.
-
Statistical significance between groups was determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test. A p-value of <0.05 was considered statistically significant.
Plaque Stabilization Study in WHHL Rabbits
This protocol is based on the study investigating the effects of this compound on atherosclerotic plaque stability in Watanabe heritable hyperlipidemic (WHHL) rabbits.[5]
Caption: Workflow for plaque stabilization study of this compound in WHHL rabbits.
1. Animal Model:
-
Species: Homozygous Watanabe heritable hyperlipidemic (WHHL) rabbits, which are a model for familial hypercholesterolemia.
-
Age: 3 months old at the start of the study.
2. Experimental Groups:
-
Control Group: Received standard rabbit chow and a vehicle solution.
-
This compound Group (Low Dose): Received standard rabbit chow and this compound at a dose of 10 mg/kg body weight.
-
This compound Group (High Dose): Received standard rabbit chow and this compound at a dose of 30 mg/kg body weight.
3. Treatment Period:
-
The duration of the treatment was 32 weeks.
4. Sample Collection and Analysis:
-
Serum Cholesterol: Blood samples were collected periodically to monitor serum cholesterol levels.
-
Histopathological Analysis of Aortic Plaques:
-
Following the treatment period, the rabbits were euthanized, and the thoracic and abdominal aortas were excised.
-
Aortic tissues were fixed, embedded in paraffin, and sectioned.
-
Sections were stained with specific dyes to visualize different components of the atherosclerotic plaques:
-
Hematoxylin and eosin (H&E) for general morphology.
-
Masson's trichrome stain for collagen fibers.
-
Immunohistochemistry using antibodies against smooth muscle actin (for smooth muscle cells) and a macrophage-specific marker (e.g., RAM11).
-
-
The areas occupied by smooth muscle cells, collagen, and macrophages within the plaques were quantified using image analysis software.
-
-
Aortic Cholesterol Content:
-
Aortic tissue samples were homogenized, and lipids were extracted.
-
The content of free cholesterol and cholesteryl esters was determined using gas-liquid chromatography or a similar quantitative method.
-
5. Statistical Analysis:
-
Results were presented as mean ± standard error of the mean.
-
Statistical comparisons between the groups were performed using appropriate statistical tests, with a p-value <0.05 indicating significance.
Conclusion
This compound, as a dual ACAT1 and ACAT2 inhibitor, showed initial promise in preclinical models of hypercholesterolemia and atherosclerosis. However, its clinical development was halted due to a lack of efficacy and, more critically, an association with increased cardiovascular risk in human trials. The data and protocols presented here provide a comprehensive overview for researchers interested in the historical context of ACAT inhibition as a therapeutic strategy. The disparity between the preclinical and clinical outcomes of this compound underscores the complexities of translating findings from animal models to human cardiovascular disease and highlights the importance of carefully evaluating the broader physiological effects of metabolic pathway inhibition.
References
- 1. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiple mechanisms of hypocholesterolemic action of this compound, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 7. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. researchgate.net [researchgate.net]
- 10. healthday.com [healthday.com]
- 11. Carotid Atherosclerosis Progression Trial (CAPTIVATE) [medscape.com]
Application Notes and Protocols: A Retrospective Analysis of Pactimibe in Combination with Statin Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive retrospective analysis of the research and clinical development of pactimibe, an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, when used in combination with statin therapy for the treatment of atherosclerosis. While this therapeutic strategy was ultimately unsuccessful, a detailed examination of the preclinical rationale, clinical trial design, and outcomes offers valuable lessons for future drug development in cardiovascular disease.
Scientific Rationale for the Combination Therapy
Statins, inhibitors of HMG-CoA reductase, are the cornerstone of lipid-lowering therapy, primarily reducing cholesterol synthesis in the liver. However, a significant residual cardiovascular risk often remains. The rationale for combining an ACAT inhibitor like this compound with a statin was based on their complementary mechanisms of action.
This compound was developed to inhibit ACAT, an intracellular enzyme with two isoforms, ACAT1 and ACAT2. ACAT1 is found in various cells, including macrophages within atherosclerotic plaques, where it esterifies free cholesterol into cholesteryl esters, contributing to foam cell formation. ACAT2 is primarily located in the intestine and liver and is involved in dietary cholesterol absorption and lipoprotein assembly. The proposed dual inhibition by this compound was expected to reduce cholesterol accumulation in plaques and lower plasma cholesterol levels.[1][2]
The combination with a statin was hypothesized to provide a dual blockade of cholesterol metabolism: statins reducing endogenous cholesterol synthesis and this compound preventing the storage of cholesterol in plaques and reducing its absorption.
Signaling Pathway of Combined Statin and this compound Action
Caption: Dual inhibition of cholesterol synthesis by statins and cholesterol esterification/absorption by this compound.
Preclinical Research on this compound
Preclinical studies in animal models of hyperlipidemia and atherosclerosis provided the initial proof-of-concept for this compound.
Efficacy in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits
The WHHL rabbit is a well-established model of familial hypercholesterolemia. Studies in these animals showed that this compound could stabilize atherosclerotic plaques.
Table 1: Effects of this compound on Atherosclerotic Plaque Composition in WHHL Rabbits
| Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Intimal Thickening (µm) | 313 ± 37 | 294 ± 39 | 276 ± 32 |
| Smooth Muscle Cell Area (%) | 9.7 ± 0.8 | 12.0 ± 0.9 | 12.3 ± 0.5 |
| Collagen Fiber Area (%) | 16.2 ± 1.0 | 20.5 ± 1.2 | 31.0 ± 1.3 |
| Macrophage Infiltration (%) | 7.0 ± 1.3 | 6.0 ± 1.1 | 4.6 ± 1.0 |
| *P<0.05 vs. control. Data from Kitayama et al., 2006.[3] |
Protocol: Atherosclerosis Induction and Analysis in WHHL Rabbits
Objective: To evaluate the effect of this compound on the development and composition of atherosclerotic plaques.
Animal Model: Male homozygous Watanabe Heritable Hyperlipidemic (WHHL) rabbits, aged 3 months.
Housing and Diet: Animals are housed individually with ad libitum access to standard chow and water.
Experimental Groups:
-
Control group (vehicle)
-
This compound (10 mg/kg/day, oral gavage)
-
This compound (30 mg/kg/day, oral gavage)
Procedure:
-
Administer this compound or vehicle daily for 32 weeks.
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, euthanize the animals and perfuse the aorta with saline followed by 10% neutral buffered formalin.
-
Excise the thoracic and abdominal aorta.
-
Perform histopathological analysis:
-
Stain sections with hematoxylin and eosin (H&E) for general morphology and measurement of intimal thickness.
-
Use specific antibodies to stain for smooth muscle cells (e.g., anti-alpha-smooth muscle actin) and macrophages (e.g., anti-RAM11).
-
Use Masson's trichrome stain to visualize and quantify collagen fibers.
-
-
Quantify the stained areas using image analysis software.
Efficacy in Hamsters on an Atherogenic Diet
Studies in hamsters fed an atherogenic diet demonstrated the lipid-lowering and anti-atherosclerotic effects of this compound.
Table 2: Effects of this compound in Atherogenic Diet-Fed Hamsters
| Parameter | Control | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Serum Total Cholesterol Reduction (%) | - | 70% | 72% |
| Aortic Fatty Streak Area Reduction (%) | - | 79% | 95% |
| Data from Koga et al., 2004.[2] |
Protocol: Dual-Isotope Plasma Ratio Method for Cholesterol Absorption
Objective: To measure the fractional absorption of dietary cholesterol.
Principle: This method involves the simultaneous oral administration of one cholesterol isotope (e.g., ¹⁴C-cholesterol) and intravenous administration of another (e.g., ³H-cholesterol). The ratio of the two isotopes in the plasma after a period of equilibration reflects the proportion of the oral dose that was absorbed.
Procedure:
-
Prepare dosing solutions:
-
Oral dose: ¹⁴C-cholesterol dissolved in a lipid vehicle (e.g., corn oil).
-
Intravenous dose: ³H-cholesterol complexed with a carrier (e.g., albumin) in saline.
-
-
Administer the doses to the animals (e.g., hamsters).
-
Collect blood samples at various time points (e.g., 24, 48, 72 hours).
-
Separate plasma and measure the radioactivity of both isotopes using a liquid scintillation counter.
-
Calculate the fractional cholesterol absorption using the following formula:
-
% Absorption = [(Plasma ¹⁴C dpm / Oral ¹⁴C dpm) / (Plasma ³H dpm / IV ³H dpm)] x 100
-
Clinical Development and Discontinuation
The promising preclinical data led to the initiation of large-scale clinical trials to evaluate the efficacy and safety of this compound in patients with atherosclerosis, who were predominantly on statin therapy. However, these trials failed to meet their primary endpoints and raised safety concerns, leading to the discontinuation of this compound's development.[4][5]
The ACTIVATE Trial (ACAT IntraVascular Atherosclerosis Treatment Evaluation)
Objective: To evaluate the efficacy of this compound in reducing the progression of coronary atherosclerosis.[4]
Study Design: Randomized, double-blind, placebo-controlled trial in 534 patients with established coronary artery disease.[4]
Intervention: this compound 100 mg daily or placebo, in addition to standard care including statins.[4]
Primary Endpoint: Change from baseline in percent atheroma volume, measured by coronary intravascular ultrasound (IVUS) after 18 months.[4]
Results: this compound did not meet the primary endpoint.[4] Analysis of secondary endpoints suggested a less favorable effect on atherosclerosis compared to standard of care alone.[4]
Table 3: Key Efficacy Outcomes of the ACTIVATE Trial
| Endpoint | Placebo | This compound (100 mg) | P-value |
| Primary Endpoint | |||
| Change in Percent Atheroma Volume | -0.7 ± 0.2% | -0.3 ± 0.2% | 0.38 |
| Secondary Endpoints | |||
| Change in Total Atheroma Volume (mm³) | -4.1 ± 1.5 | +1.4 ± 1.6 | 0.04 |
| Change in Atheroma Volume in Most Diseased 10mm Segment (mm³) | -1.5 ± 0.5 | +0.2 ± 0.5 | 0.04 |
The CAPTIVATE Trial (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects)
Objective: To assess the effect of this compound on the progression of carotid artery intima-media thickness (IMT).[6][7]
Study Design: Randomized, double-blind, placebo-controlled trial in patients with heterozygous familial hypercholesterolemia.[7]
Intervention: this compound 100 mg daily or placebo, in addition to standard lipid-lowering therapy.[7]
Primary Endpoint: Change in maximum carotid IMT.[7]
Results: The trial was terminated prematurely due to the negative results of the ACTIVATE study.[7] this compound did not show a beneficial effect on the primary endpoint and was associated with an increase in mean carotid IMT and a higher incidence of major cardiovascular events.[7]
Table 4: Key Efficacy and Safety Outcomes of the CAPTIVATE Trial
| Endpoint | Placebo | This compound (100 mg) | P-value |
| Efficacy Endpoints | |||
| Change in Maximum Carotid IMT (mm) | +0.013 | +0.017 | 0.64 |
| Change in Mean Carotid IMT (mm) | +0.005 | +0.019 | 0.04 |
| Safety Endpoint | |||
| Major Cardiovascular Events (CV death, MI, stroke) | 1 (0.2%) | 10 (2.3%) | 0.01 |
Experimental Workflow for a Phase III Atherosclerosis Trial
Caption: A typical workflow for a Phase III clinical trial evaluating an anti-atherosclerotic agent.
Lessons Learned from the Failure of this compound
The failure of this compound and other ACAT inhibitors in late-stage clinical trials provides critical insights for drug development:
-
Animal Model Translatability: While preclinical models showed promise, these effects did not translate to humans. This highlights the limitations of existing animal models for atherosclerosis and the need for more predictive models.
-
Complexity of ACAT Biology: The dual inhibition of ACAT1 and ACAT2 may have had unintended consequences. The accumulation of free cholesterol in macrophages due to ACAT1 inhibition, without a corresponding increase in cholesterol efflux, could be cytotoxic.
-
Background Therapy: The efficacy of a novel agent is challenging to demonstrate on top of a highly effective standard of care like high-dose statins.
-
Surrogate Endpoints: The trials relied on imaging-based surrogate endpoints (IVUS and IMT). While valuable, their correlation with clinical outcomes can be complex. The discordance between the imaging and clinical event data in the CAPTIVATE trial is a case in point.
Conclusion
The investigation of this compound in combination with statin therapy represents a well-rationalized but ultimately unsuccessful approach to treating atherosclerosis. A thorough understanding of the preclinical data, the design and results of the pivotal clinical trials, and the potential reasons for their failure is essential for researchers and drug developers working on novel therapies for cardiovascular disease. These notes and protocols are intended to serve as a valuable resource for this purpose, emphasizing the importance of critical evaluation of preclinical models and a deep understanding of the target biology.
References
- 1. Reevaluation and application of the dual-isotope plasma ratio method for the measurement of intestinal cholesterol absorption in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAPTIVATE – EpiCenter [epicenter.i-med.ac.at]
- 3. medscape.com [medscape.com]
- 4. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 5. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pactimibe Clinical Trial Discontinuation: A Technical Resource
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the discontinuation of the pactimibe clinical trials. The information is presented in a question-and-answer format to directly address specific issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trials?
A1: The primary reason for the discontinuation of all ongoing clinical studies of this compound was its failure to demonstrate efficacy in reducing the progression of atherosclerosis.[1] In the pivotal ACTIVATE (ACAT IntraVascular Atherosclerosis Treatment Evaluation) study, this compound did not meet its primary endpoint of reducing the progression of coronary atherosclerosis as measured by intravascular ultrasound (IVUS).[1]
Q2: Were there any safety concerns associated with this compound?
A2: Yes, in addition to the lack of efficacy, safety concerns emerged. The CAPTIVATE (Carotid Atherosclerosis Progression Trial) study revealed an increased incidence of major cardiovascular events in patients receiving this compound compared to placebo.[2][3] The composite of cardiovascular death, myocardial infarction, and stroke occurred more frequently in the this compound group.[2][3]
Q3: Did this compound show any beneficial effects on lipid profiles?
A3: Contrary to expectations for a lipid-modifying agent, this compound did not have a positive effect on plasma lipid levels. In the ACTIVATE trial, this compound had no significant effects on plasma lipid or C-reactive protein levels.[4] Furthermore, in the CAPTIVATE trial, patients taking this compound showed an increase in low-density lipoprotein (LDL) cholesterol compared to the placebo group.[3][5]
Q4: What was the proposed mechanism of action for this compound?
A4: this compound is a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT).[1] ACAT is an enzyme responsible for the esterification of cholesterol within cells, a key process in the formation of foam cells which are characteristic of early atherosclerosis.[1] By inhibiting ACAT, this compound was expected to prevent the accumulation of cholesterol in macrophages within the artery wall, thereby slowing the progression of atherosclerosis.[1] this compound is a dual inhibitor of the two ACAT isoforms, ACAT1 and ACAT2.[6]
Q5: What were the key clinical trials investigating this compound and what were their primary endpoints?
A5: The two key phase 3 clinical trials were:
-
ACTIVATE (ACAT IntraVascular Atherosclerosis Treatment Evaluation): This randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in reducing the progression of coronary atherosclerosis in patients with established coronary artery disease.[1] The primary endpoint was the change from baseline in percent atheroma volume, measured by coronary intravascular ultrasound (IVUS), after 18 months of treatment.[1]
-
CAPTIVATE (Carotid Atherosclerosis Progression Trial): This study assessed the effect of this compound on the progression of atherosclerosis in the carotid arteries of patients with heterozygous familial hypercholesterolemia.[7] The primary endpoint was the change in the maximum carotid intima-media thickness (CIMT) over 24 months, assessed by ultrasound.[3]
Troubleshooting Guide for Interpreting ACAT Inhibitor Trial Data
Issue: Unexpected lack of efficacy or worsening of atherosclerosis with an ACAT inhibitor.
Possible Cause & Explanation:
While preclinical animal models often showed promising results for ACAT inhibitors in reducing atherosclerosis, the human clinical trials for this compound and another ACAT inhibitor, avasimibe, failed to replicate these findings.[8][9][10] This discrepancy may be due to fundamental differences in lipid metabolism and atherosclerotic plaque biology between the animal models used and human patients. The hypothesis that simply blocking cholesterol esterification within macrophages would lead to plaque regression appears to be an oversimplification of a complex biological process.[4]
Experimental Consideration:
When evaluating novel anti-atherosclerotic agents, it is crucial to consider the limitations of preclinical models and to design clinical trials with sensitive imaging endpoints that can accurately assess plaque volume and composition. The use of intravascular ultrasound (IVUS) in the ACTIVATE trial is an example of such a sensitive methodology.[1]
Issue: Observing an increase in adverse cardiovascular events with an ACAT inhibitor.
Possible Cause & Explanation:
The finding of increased cardiovascular events with this compound in the CAPTIVATE trial highlights the potential for unintended harmful effects when targeting complex biological pathways.[2][3] The exact mechanism for this adverse outcome is not fully elucidated but may relate to unforeseen effects of ACAT inhibition on plaque stability or other cellular processes.
Experimental Consideration:
Robust safety monitoring is paramount in all phases of clinical development. For drugs targeting fundamental processes like cholesterol metabolism, careful attention should be paid to cardiovascular endpoints, even in trials where the primary outcome is a surrogate marker of disease progression.
Quantitative Data Summary
Table 1: Key Efficacy and Safety Outcomes of the ACTIVATE and CAPTIVATE Trials
| Clinical Trial | Parameter | This compound Group | Placebo Group | p-value | Reference |
| ACTIVATE | Change in Percent Atheroma Volume (IVUS) | Non-significant trend toward worsening | Non-significant trend toward worsening | NS | [4] |
| Change in Total Atheroma Volume (IVUS) | Significantly worse | - | <0.05 | [4] | |
| CAPTIVATE | Change in Maximum CIMT (mm) | +0.017 | +0.013 | 0.64 | [5] |
| Change in Mean CIMT (mm) | +0.019 | +0.005 | 0.04 | [5] | |
| LDL Cholesterol Change | +7.3% | +1.4% | 0.001 | [3][5] | |
| Serious Adverse Events | 10.0% | 7.7% | 0.24 | [2][5] | |
| Cardiovascular Death, MI, or Stroke | 2.3% (10/443) | 0.2% (1/438) | 0.01 | [3] |
CIMT: Carotid Intima-Media Thickness; IVUS: Intravascular Ultrasound; MI: Myocardial Infarction; NS: Not Significant
Experimental Protocols
Intravascular Ultrasound (IVUS) in the ACTIVATE Trial
The ACTIVATE trial utilized IVUS to directly image and measure the size of atherosclerotic plaques within the coronary arteries.[1]
-
Procedure: A small ultrasound probe is mounted on the tip of a catheter. The catheter is inserted into a coronary artery.
-
Imaging: The ultrasound probe emits sound waves that create a cross-sectional image of the artery wall, allowing for detailed visualization and measurement of the atheroma (plaque).
-
Primary Endpoint Measurement: The primary endpoint was the change in percent atheroma volume from baseline to 18 months. This is calculated as the proportion of the vessel wall occupied by plaque.[1]
Carotid Intima-Media Thickness (CIMT) Ultrasound in the CAPTIVATE Trial
The CAPTIVATE trial employed B-mode ultrasound to measure the thickness of the inner two layers of the carotid artery wall (the intima and media).[3][7]
-
Procedure: A non-invasive ultrasound probe is placed on the neck over the carotid arteries.
-
Imaging: The ultrasound machine generates images of the carotid artery walls.
-
Primary Endpoint Measurement: The primary endpoint was the change in the maximum CIMT, which is a measure of the thickest point of the intima-media complex. An increase in CIMT is considered a surrogate marker for the progression of atherosclerosis.[3]
Visualizations
Caption: Proposed Mechanism of Action of this compound.
Caption: Logical Flow Leading to this compound Discontinuation.
References
- 1. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 2. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. medscape.com [medscape.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - ProQuest [proquest.com]
- 9. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in translating Pactimibe from animal models to humans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pactimibe. The information addresses common challenges encountered when translating findings from animal models to human studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual inhibitor of Acyl-CoA:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2).[1] These enzymes are responsible for the esterification of intracellular free cholesterol into cholesteryl esters. By inhibiting ACAT, this compound was expected to prevent the accumulation of cholesteryl esters within macrophages in atherosclerotic plaques, thereby inhibiting foam cell formation, a key early event in atherosclerosis.[2]
Q2: Why did this compound show promising results in animal models but fail in human clinical trials?
This is a critical question in the study of this compound and highlights a significant challenge in drug development. Preclinical studies in various animal models, including rabbits and apoE-deficient mice, demonstrated that this compound could reduce the progression of atherosclerosis and stabilize existing plaques.[3][4][5] However, large-scale human clinical trials, namely ACTIVATE and CAPTIVATE, not only failed to show a beneficial effect on atherosclerosis progression but also indicated a potential for increased cardiovascular events in patients receiving the drug.[6][7][8]
Several factors may contribute to this discrepancy:
-
Species-Specific Differences in Lipid Metabolism: The regulation of cholesterol and lipoprotein metabolism can vary significantly between different animal species and humans. The preclinical models used may not have fully recapitulated the complex human pathophysiology of atherosclerosis.
-
Off-Target Effects: While this compound is a potent ACAT inhibitor, it may have other unforeseen biological effects in humans that were not apparent in animal studies.
-
Complexity of Human Atherosclerosis: Atherosclerosis in humans is a multifactorial disease influenced by a combination of genetic and lifestyle factors that are difficult to fully replicate in animal models.
Q3: What were the primary endpoints of the key human clinical trials for this compound?
The two major clinical trials for this compound were:
-
ACTIVATE (ACAT IntraVascular Atherosclerosis Treatment Evaluation): The primary endpoint was the change from baseline in percent atheroma volume (PAV) as measured by intravascular ultrasound (IVUS) after 18 months of treatment.[2]
-
CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects): The primary endpoint was the change in the maximum carotid intima-media thickness (CIMT) over 24 months, assessed by ultrasound.[9]
Troubleshooting Guides
Discrepancies in Atherosclerotic Plaque Assessment
Issue: Observing a reduction in atherosclerotic plaque size in animal models (e.g., WHHL rabbits) but no corresponding effect or even a worsening in human trials.
Possible Causes and Troubleshooting Steps:
-
Inappropriate Animal Model:
-
Recommendation: Critically evaluate the chosen animal model. While models like the Watanabe heritable hyperlipidemic (WHHL) rabbit are useful, they may not fully mimic the complexity of human atherosclerosis.[3] Consider using multiple, diverse animal models to increase the predictive value of preclinical findings.
-
-
Differences in Plaque Composition and Stability:
-
Recommendation: In preclinical studies, go beyond simple plaque size measurements. Analyze plaque composition, including smooth muscle cell content, collagen levels, and macrophage infiltration, as these are critical determinants of plaque stability.[3] this compound was shown to increase smooth muscle cell and collagen fiber area in rabbits, suggesting a move towards a more stable plaque phenotype, a nuance that might be missed by solely measuring plaque volume.[3]
-
-
Limitations of Imaging Techniques:
-
Recommendation: Understand the limitations of the imaging modalities used. While intravascular ultrasound (IVUS) is a powerful tool, its resolution and the parameters measured (e.g., percent atheroma volume) may not capture all clinically relevant changes in plaque biology.[10]
-
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in WHHL Rabbits
| Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Intimal Thickening (μm) | 313 ± 37 | 294 ± 39 | 276 ± 32 |
| Smooth Muscle Cell Area (%) | 9.7 ± 0.8 | 12.0 ± 0.9 | 12.3 ± 0.5 |
| Collagen Fiber Area (%) | 16.2 ± 1.0 | 20.5 ± 1.2 | 31.0 ± 1.3 |
| Macrophage Infiltration (%) | 7.0 ± 1.3 | 6.0 ± 1.1 | 4.6 ± 1.0 |
*P < 0.05 vs. Control. Data from Kitayama et al., 2006.[3]
Table 2: Key Outcomes of the ACTIVATE and CAPTIVATE Clinical Trials
| Trial | Parameter | Placebo Group | This compound Group | P-value |
| ACTIVATE | Change in Percent Atheroma Volume (PAV) | Progression | Greater Progression | NS |
| CAPTIVATE | Change in Maximum Carotid IMT (mm/year) | +0.013 | +0.017 | 0.64 |
| Change in Mean Carotid IMT (mm/year) | +0.005 | +0.019 | 0.04 | |
| Change in LDL-C (%) at 6 months | +1.4 | +7.3 | 0.001 | |
| Cardiovascular Death, MI, or Stroke (%) | 0.2 | 2.3 | 0.01 |
Data from the ACTIVATE and CAPTIVATE trials.[11][12]
Experimental Protocols
Dual-Isotope Plasma Ratio Method for Cholesterol Absorption
This method is used to determine the efficiency of intestinal cholesterol absorption. The protocol involves the simultaneous administration of two different isotopically labeled forms of cholesterol.
Principle: A radiolabeled cholesterol ([¹⁴C]-cholesterol) is administered orally, while another isotopically labeled cholesterol ([³H]-cholesterol) is given intravenously. The ratio of the two isotopes in the plasma over time is used to calculate the percentage of cholesterol absorbed from the gut.
Methodology Summary:
-
Animal Preparation: Hamsters are typically used. They may be fasted or fed depending on the experimental design.
-
Isotope Administration:
-
Oral dose: [¹⁴C]-cholesterol is dissolved in a carrier oil (e.g., corn oil) and administered by gavage.
-
Intravenous dose: [³H]-cholesterol is complexed with a serum albumin solution and injected via a suitable vein (e.g., jugular vein).
-
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 24, 48, 72, and 96 hours).
-
Sample Analysis: Plasma is separated, and the radioactivity of both ¹⁴C and ³H is determined using liquid scintillation counting.
-
Calculation: The percentage of cholesterol absorption is calculated using the following formula: % Absorption = (Plasma [¹⁴C]/[³H] ratio) / (Administered [¹⁴C]/[³H] ratio) x 100
Troubleshooting:
-
High Variability: Ensure consistent administration techniques, especially for the oral gavage. The type of carrier oil can also influence absorption rates.
-
Incomplete Isotope Recovery: Check for proper injection and ensure the full dose was administered.
Triton WR-1339 Experiment for VLDL Secretion
This method is employed to measure the rate of very-low-density lipoprotein (VLDL) secretion from the liver into the bloodstream.
Principle: Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase, the enzyme responsible for clearing VLDL from the circulation. By blocking VLDL clearance, the rate of its accumulation in the plasma directly reflects the hepatic secretion rate.
Methodology Summary:
-
Animal Preparation: Mice or rats are typically fasted overnight to reduce baseline plasma triglyceride levels.
-
Triton WR-1339 Administration: A solution of Triton WR-1339 in saline is injected intravenously (e.g., via the tail vein).[13] A common dose is 500 mg/kg body weight.
-
Blood Sampling: Blood samples are collected at baseline (before Triton injection) and at several time points after injection (e.g., 30, 60, 90, and 120 minutes).
-
Sample Analysis: Plasma triglyceride concentrations are measured at each time point using a commercial enzymatic assay.
-
Calculation: The VLDL secretion rate is determined by calculating the slope of the linear increase in plasma triglyceride concentration over time.
Troubleshooting:
-
Non-linear Triglyceride Accumulation: This may indicate incomplete inhibition of lipoprotein lipase. Ensure the correct dose of Triton WR-1339 was administered.
-
Animal Stress: Stress can influence lipid metabolism. Handle animals gently and minimize stress during the procedure.
Intravascular Ultrasound (IVUS) for Atherosclerosis Assessment
IVUS is an invasive imaging technique used in clinical trials to visualize and quantify atherosclerotic plaques within the coronary arteries.
Principle: A miniaturized ultrasound transducer mounted on a catheter is advanced into the coronary artery. The transducer emits high-frequency sound waves and detects the echoes, which are then used to construct a cross-sectional image of the artery wall.
Image Acquisition and Analysis Protocol Summary:
-
Catheter Insertion: The IVUS catheter is introduced into the coronary artery over a guidewire under fluoroscopic guidance.
-
Image Acquisition: The catheter is pulled back through the region of interest at a constant speed (e.g., 0.5 mm/s) to acquire a series of cross-sectional images.[14]
-
Image Analysis: Specialized software is used to analyze the images. Key measurements include:
-
Lumen Area: The area of the blood-filled channel.
-
External Elastic Membrane (EEM) Area: The area encompassed by the outer border of the media.
-
Plaque Area: Calculated as EEM area - Lumen area.
-
Percent Atheroma Volume (PAV): (Σ Plaque Area / Σ EEM Area) x 100. This is a common primary endpoint in IVUS trials.[14]
-
-
Plaque Composition Analysis: Advanced techniques like Virtual Histology (VH-IVUS) can be used to characterize plaque components (e.g., fibrous, fibro-fatty, necrotic core, and dense calcium).[15][16]
Troubleshooting:
-
Image Artifacts: Ensure good catheter-to-vessel wall apposition to minimize artifacts.
-
Inconsistent Measurements: Standardized protocols for image acquisition and analysis are crucial for minimizing variability between measurements.[10]
Visualizations
Caption: this compound's mechanism of action in inhibiting foam cell formation.
Caption: The translational gap between preclinical and clinical findings for this compound.
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 3. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acat-inhibitor-pactimibe-sulfate-cs-505-reduces-and-stabilizes-atherosclerotic-lesions-by-cholesterol-lowering-and-direct-effects-in-apolipoprotein-e-deficient-mice - Ask this paper | Bohrium [bohrium.com]
- 5. ACAT inhibitor this compound sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 9. CAPTIVATE – EpiCenter [epicenter.i-med.ac.at]
- 10. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 11. ahajournals.org [ahajournals.org]
- 12. medscape.com [medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical expert consensus document on intravascular ultrasound from the Japanese Association of Cardiovascular Intervention and Therapeutics (2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of coronary atherosclerosis by intravascular imaging modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Pactimibe Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Pactimibe. The information is intended to assist researchers in interpreting unexpected experimental outcomes and designing future studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of Acyl-CoA:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2).[1] These enzymes are responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage. By inhibiting ACAT, this compound was developed to prevent the accumulation of cholesteryl esters in macrophages within atherosclerotic plaques, a key step in the formation of foam cells.[2][3]
Q2: What were the intended therapeutic effects of this compound?
This compound was developed as a potential treatment for atherosclerosis.[2][3] Preclinical studies in animal models, such as Watanabe heritable hyperlipidemic (WHHL) rabbits, suggested that this compound could stabilize atherosclerotic plaques by reducing cholesteryl ester content, increasing collagen and smooth muscle cell content, and reducing macrophage infiltration.[4][5]
Q3: Why were the clinical trials for this compound discontinued?
The clinical development of this compound was halted due to a lack of efficacy in reducing the progression of atherosclerosis and, more importantly, due to evidence of potential harm in patients.[2][3] The ACTIVATE and CAPTIVATE clinical trials revealed that this compound did not achieve its primary endpoints and was associated with an increased risk of adverse cardiovascular events.[2][3]
Q4: What are the major documented off-target effects of this compound in clinical trials?
The primary off-target effects observed in clinical trials included:
-
A trend towards worsening atherosclerosis: Contrary to its intended effect, the ACTIVATE trial showed a trend towards increased atheroma growth in patients receiving this compound compared to placebo.[6]
-
Increased incidence of major adverse cardiovascular events: The CAPTIVATE trial reported a higher frequency of cardiovascular death, myocardial infarction, and stroke in patients treated with this compound.[7][8]
-
Increased LDL-Cholesterol Levels: An unexpected increase in low-density lipoprotein cholesterol (LDL-C) was observed in patients receiving this compound.[8]
Troubleshooting Unexpected Experimental Results
This section provides guidance for researchers who encounter unexpected results in preclinical or clinical experiments involving this compound.
Issue 1: Observation of Increased Atherosclerotic Plaque Size or Instability in Animal Models.
-
Possible Cause: This paradoxical effect may be linked to the accumulation of intracellular free cholesterol in macrophages. While the intended effect is to reduce cholesteryl ester storage, the inhibition of ACAT can lead to a buildup of unesterified cholesterol, which can be cytotoxic and induce apoptosis.
-
Troubleshooting Steps:
-
Assess Macrophage Apoptosis: Perform TUNEL staining or caspase activity assays on atherosclerotic plaque sections to quantify the level of apoptosis. An increase in apoptosis in this compound-treated animals could indicate free cholesterol-induced cell death.
-
Measure Free Cholesterol Content: Quantify the free cholesterol to cholesteryl ester ratio in plaque homogenates using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Evaluate Inflammatory Markers: Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) within the plaque, as free cholesterol can trigger inflammatory signaling pathways.
-
Issue 2: Unexpected Increase in Plasma LDL-Cholesterol Levels.
-
Possible Cause: The mechanism for this is not fully elucidated but may involve complex interactions with hepatic lipid metabolism. Inhibition of hepatic ACAT2 could alter the assembly and secretion of very-low-density lipoprotein (VLDL), a precursor to LDL.
-
Troubleshooting Steps:
-
Analyze Lipoprotein Profiles: Perform detailed lipoprotein profiling using techniques like fast protein liquid chromatography (FPLC) to assess changes in the size and composition of different lipoprotein particles.
-
Investigate Hepatic Gene Expression: Use quantitative PCR (qPCR) or RNA sequencing to analyze the expression of genes involved in cholesterol synthesis, uptake, and lipoprotein assembly in liver tissue from treated animals.
-
Assess Reverse Cholesterol Transport: Evaluate key markers of reverse cholesterol transport, such as the expression of ABCA1 and ABCG1, and plasma HDL-C levels and functionality.
-
Issue 3: Evidence of Cellular Toxicity in In Vitro Experiments.
-
Possible Cause: High concentrations of this compound or prolonged exposure could lead to cytotoxicity, potentially through the accumulation of free cholesterol.
-
Troubleshooting Steps:
-
Perform Dose-Response and Time-Course Studies: Determine the optimal concentration and incubation time for this compound in your specific cell type to minimize toxicity while still achieving ACAT inhibition.
-
Assess Cell Viability: Use multiple viability assays (e.g., MTT, LDH release, trypan blue exclusion) to get a comprehensive picture of cellular health.
-
Monitor for Apoptosis and Necrosis: Utilize assays for caspase activation, Annexin V staining, and propidium iodide uptake to distinguish between different modes of cell death.
-
Quantitative Data Summary
Table 1: Key IC50 Values for this compound
| Target | Cell/Tissue Type | IC50 (µM) |
| ACAT1 | - | 4.9 |
| ACAT2 | - | 3.0 |
| ACAT | Liver | 2.0 |
| ACAT | Macrophages | 2.7 |
| ACAT | THP-1 cells | 4.7 |
| Cholesteryl Ester Formation | Human monocyte-derived macrophages | 6.7 |
| Data sourced from MedChemExpress.[9] |
Table 2: Adverse Events in the CAPTIVATE Clinical Trial
| Adverse Event | This compound Group (%) | Placebo Group (%) |
| Serious Clinical or Laboratory Adverse Events | 10.0 | 7.7 |
| Cardiovascular Death, Myocardial Infarction, or Stroke | 2.3 | 0.2 |
| Cardiovascular Events | 6.3 | 3.4 |
| Data sourced from a study published in JAMA.[7] |
Key Experimental Protocols
1. Intravascular Ultrasound (IVUS) for Atheroma Volume Assessment (based on the ACTIVATE trial design) [4]
-
Objective: To quantify the change in atherosclerotic plaque volume in coronary arteries.
-
Methodology:
-
Baseline Imaging: Perform IVUS imaging of a target coronary artery segment at the beginning of the study.
-
Image Acquisition: Use a motorized pullback device to withdraw the IVUS catheter at a constant speed (e.g., 0.5 mm/s) to acquire a series of cross-sectional images.
-
Image Analysis:
-
Identify the external elastic membrane (EEM) and lumen borders in each cross-sectional image.
-
Calculate the plaque area as the area between the EEM and the lumen.
-
Calculate the total atheroma volume by summing the plaque areas of all cross-sectional images in the segment.
-
-
Follow-up Imaging: Repeat the IVUS imaging of the same coronary artery segment at the end of the treatment period.
-
Data Analysis: Calculate the change in percent atheroma volume from baseline to follow-up.
-
2. Carotid Intima-Media Thickness (CIMT) Measurement (based on the CAPTIVATE trial design) [10]
-
Objective: To measure the progression of atherosclerosis in the carotid arteries.
-
Methodology:
-
Image Acquisition: Use high-resolution B-mode ultrasonography to obtain images of the common carotid arteries, carotid bifurcation, and internal carotid arteries.
-
Measurement:
-
Identify the lumen-intima and media-adventitia interfaces.
-
Measure the distance between these two interfaces to determine the CIMT.
-
Perform measurements at multiple standardized locations and angles on both the near and far walls of the artery.
-
-
Data Analysis: Calculate the mean and maximum CIMT at baseline and follow-up visits to determine the rate of progression.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intended on-target effect of this compound.
Caption: Postulated off-target signaling pathway.
Caption: Experimental troubleshooting workflow.
References
- 1. Multiple mechanisms of hypocholesterolemic action of this compound, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. healthday.com [healthday.com]
- 3. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 4. Intravascular ultrasound assessment of novel antiatherosclerotic therapies: rationale and design of the Acyl-CoA:Cholesterol Acyltransferase Intravascular Atherosclerosis Treatment Evaluation (ACTIVATE) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carotid Atherosclerosis Progression Trial (CAPTIVATE) [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 9. CAPTIVATE – EpiCenter [epicenter.i-med.ac.at]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Pactimibe Clinical Trial Failure: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of why pactimibe, a dual inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) 1 and 2, failed to meet its primary endpoints in pivotal clinical trials. This information is intended to assist researchers in understanding the complexities of ACAT inhibition and to guide future drug development in cardiovascular disease.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
This compound was designed to inhibit both ACAT1 and ACAT2 enzymes.[1] ACAT1 is primarily found in macrophages, where it esterifies free cholesterol into cholesteryl esters for storage, a key step in the formation of foam cells, which are characteristic of atherosclerotic plaques.[2] ACAT2 is mainly located in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL). The dual inhibition was intended to reduce cholesterol absorption, lower plasma cholesterol levels, and prevent foam cell formation within atherosclerotic plaques.[2]
Q2: What were the primary endpoints of the key clinical trials for this compound?
The two main clinical trials for this compound were ACTIVATE (ACAT Intravascular Atherosclerosis Treatment Evaluation) and CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Efficacy).
-
ACTIVATE: The primary endpoint was the change from baseline in percent atheroma volume (PAV) in a coronary artery, as measured by intravascular ultrasound (IVUS), after 18 months of treatment.[2]
-
CAPTIVATE: The primary endpoint was the change from baseline in the mean maximum carotid intima-media thickness (CIMT) over 24 months, as measured by ultrasound.
Q3: Why did this compound fail to meet its primary endpoint in the ACTIVATE trial?
This compound not only failed to halt the progression of atherosclerosis but showed a trend towards worsening the condition.[3] In the ACTIVATE trial, both the this compound and placebo groups experienced a statistically significant increase in percent atheroma volume. The increase was numerically slightly greater in the this compound group (0.69%) compared to the placebo group (0.59%), although this difference was not statistically significant (p=0.77).[4]
Q4: What were the results of the CAPTIVATE trial?
The CAPTIVATE trial was terminated early due to the negative results of the ACTIVATE study.[5] The available data showed that this compound did not reduce the progression of carotid intima-media thickness. Furthermore, patients in the this compound group had a significantly higher incidence of cardiovascular events, including heart attack and stroke, compared to the placebo group.[5]
Q5: What is the suspected mechanism behind the pro-atherogenic effect of this compound?
The leading hypothesis for the detrimental effects of this compound is the induction of a pro-inflammatory and apoptotic state in macrophages. By inhibiting ACAT, this compound prevents the esterification and storage of free cholesterol. The resulting accumulation of intracellular free cholesterol is believed to be toxic to macrophages, leading to cellular stress, inflammation, and eventually apoptosis (programmed cell death).[6] The clearance of these apoptotic cells in advanced atherosclerotic lesions can be inefficient, leading to secondary necrosis and the release of pro-inflammatory contents, thereby paradoxically promoting plaque instability and growth.
Troubleshooting Guide for Experimental Research
This guide addresses potential issues researchers might encounter when studying ACAT inhibitors.
| Issue | Possible Cause | Troubleshooting/Consideration |
| Inconsistent in vitro results on foam cell formation | Cell line variability; concentration of the inhibitor; loading conditions with modified lipoproteins. | Use primary macrophages for more clinically relevant data. Perform dose-response studies to identify the optimal inhibitory concentration. Standardize the type and concentration of modified lipoproteins (e.g., oxLDL, acLDL) used to induce foam cell formation. |
| Difficulty replicating pro-atherogenic effects in animal models | Animal model selection; duration of treatment; diet. | Use animal models that closely mimic human atherosclerosis (e.g., ApoE-/-, LDLR-/- mice). Ensure the treatment duration is sufficient to observe changes in established plaques. The composition of the atherogenic diet can significantly influence outcomes. |
| Contradictory effects on plaque stability markers | Dual ACAT1/2 inhibition vs. selective inhibition; timing of assessment. | Consider the differential roles of ACAT1 and ACAT2. Early in atherogenesis, ACAT1 inhibition might be beneficial, while in advanced lesions, it could be detrimental. Assess a wide range of plaque stability markers, including collagen content, smooth muscle cell content, and inflammatory cell infiltration. |
Quantitative Data Summary
Table 1: ACTIVATE Trial - Primary and Secondary IVUS Endpoints [4]
| Endpoint | Placebo (n=168) | This compound (n=181) | p-value |
| Change in Percent Atheroma Volume (%) | 0.59 ± 0.17 | 0.69 ± 0.17 | 0.77 |
| Change in Total Atheroma Volume (mm³) | -3.7 ± 1.1 | -1.5 ± 1.2 | 0.04 |
| Change in Atheroma Volume in Most Diseased 10mm Subsegment (mm³) | -1.4 ± 0.4 | -0.3 ± 0.4 | 0.04 |
Table 2: CAPTIVATE Trial - Key Efficacy and Safety Outcomes [7]
| Endpoint | Placebo (n=438) | This compound (n=443) | p-value |
| Change in Mean Maximum CIMT (mm/year) | 0.013 | 0.017 | 0.64 |
| Change in LDL Cholesterol (%) | +1.4 | +7.3 | <0.001 |
| Cardiovascular Death, MI, or Stroke (%) | 0.2 | 2.3 | 0.01 |
| Serious Adverse Events (%) | 7.7 | 10.0 | 0.24 |
Experimental Protocols
Intravascular Ultrasound (IVUS) in the ACTIVATE Trial
The ACTIVATE trial utilized IVUS to perform volumetric analysis of coronary atherosclerosis. While the specific proprietary protocol of the core lab is not public, the general methodology is as follows:
-
Catheterization: Standard percutaneous coronary intervention techniques are used to introduce a guide catheter into the target coronary artery.
-
Guidewire and IVUS Catheter Insertion: A guidewire is advanced distal to the lesion of interest. The IVUS catheter (typically a 20-40 MHz transducer) is then advanced over the guidewire to the distal end of the target segment.
-
Automated Pullback: An automated pullback device retracts the IVUS catheter at a constant speed (e.g., 0.5 mm/s) while continuously acquiring cross-sectional images of the artery.
-
Image Analysis: The acquired images are analyzed offline by a specialized core laboratory. The leading edges of the lumen and the external elastic membrane (EEM) are contoured for each frame.
-
Volumetric Calculations:
-
Plaque Area: EEM Area - Lumen Area
-
Total Atheroma Volume (TAV): Sum of Plaque Areas across all frames.
-
Percent Atheroma Volume (PAV): (TAV / Total EEM Volume) x 100
-
Carotid Intima-Media Thickness (CIMT) Measurement in the CAPTIVATE Trial
The CAPTIVATE trial employed B-mode ultrasonography to measure CIMT. The standardized protocol generally involves:
-
Patient Positioning: The patient is in a supine position with the head turned slightly away from the side being examined.
-
Image Acquisition: A high-resolution linear-array transducer (≥7.5 MHz) is used to obtain longitudinal images of the common carotid artery, carotid bifurcation, and internal carotid artery. Images are acquired from multiple angles to ensure the thickest measurement is captured.
-
Image Analysis: The images are analyzed using specialized software. The operator or an automated program identifies the lumen-intima and media-adventitia interfaces in a region free of plaque.
-
CIMT Measurement: The distance between these two interfaces is measured. The mean of multiple measurements from different sites along a defined segment (typically 1 cm) of the far wall of the distal common carotid artery is often used as the primary measure. The mean maximum CIMT involves identifying the thickest points along the measured segments.
Visualizations
Caption: Proposed mechanism of this compound leading to macrophage apoptosis.
Caption: Logical workflow of this compound's clinical trial failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 3. healthday.com [healthday.com]
- 4. ACTIVATE: ACAT IntraVascular Atherosclerosis Treatment Evaluation [medscape.org]
- 5. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. medscape.com [medscape.com]
Pactimibe Atherosclerosis Treatment: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pactimibe in atherosclerosis research. This compound, a non-selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), was investigated as a potential anti-atherosclerotic agent. However, clinical trials revealed significant limitations and adverse outcomes. This guide addresses potential issues researchers may encounter during their experiments, based on the findings from these studies.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected reduction in atherosclerosis in our animal models after this compound treatment. What could be the reason?
A1: This is a critical observation that aligns with the findings of major clinical trials. While preclinical studies in some animal models initially showed promise, the ACTIVATE and CAPTIVATE trials in humans demonstrated that this compound is ineffective at reducing atherosclerosis progression.[1][2][3][4][5] In fact, some secondary endpoints in the ACTIVATE trial suggested a trend towards worsening atherosclerosis with this compound treatment compared to placebo.[2][3]
Possible reasons for the lack of efficacy include:
-
Pro-atherogenic effects of non-selective ACAT inhibition: Blocking both ACAT1 and ACAT2 isoforms can lead to an accumulation of free cholesterol within macrophages and other cells in the arterial wall. This accumulation can be cytotoxic, inducing apoptosis and promoting a pro-inflammatory environment that may counteract any potential benefits of reducing cholesterol esterification.[1][6][7]
-
Off-target effects: The compound may have unforeseen biological activities that contribute to a null or negative outcome on atherosclerosis.
-
Animal model limitations: The specific animal model used may not fully recapitulate the complexity of human atherosclerosis and the response to ACAT inhibition.[8]
Troubleshooting Steps:
-
Re-evaluate your hypothesis: The prevailing evidence suggests that non-selective ACAT inhibition is not a viable strategy for atherosclerosis treatment.[1][7]
-
Measure free cholesterol levels: Assess the levels of free cholesterol in aortic tissue and macrophages to determine if cellular cholesterol overload is occurring.
-
Analyze inflammatory markers: Measure pro-inflammatory cytokines in plasma and tissue samples to investigate the inflammatory response to this compound treatment.
Q2: Our experiments show an unexpected increase in LDL cholesterol levels after this compound administration. Is this a known effect?
A2: Yes, an increase in LDL cholesterol is a documented effect of this compound. In the CAPTIVATE trial, patients receiving this compound showed a 7.3% increase in LDL cholesterol at 6 months, compared to a 1.4% increase in the placebo group (p=0.001).[9] This paradoxical effect on a primary therapeutic target is a significant limitation of the drug.
Q3: We are designing a study to investigate the effects of an ACAT inhibitor. What are the key safety concerns we should monitor based on the this compound clinical trials?
A3: The most significant safety concern with this compound is an increased risk of major adverse cardiovascular events. The CAPTIVATE trial was terminated prematurely due to a higher incidence of cardiovascular death, myocardial infarction, and stroke in the this compound group compared to the placebo group (2.3% vs. 0.2%, p=0.01).[5][9][10]
Key safety monitoring parameters should include:
-
Cardiovascular events: Closely monitor for any signs of myocardial infarction, stroke, or other cardiovascular events.
-
Lipid profile: Regularly monitor LDL, HDL, and triglyceride levels.
-
Adrenal function: ACAT inhibitors have been associated with adrenal toxicity in some preclinical studies.[7] Monitoring adrenal steroid hormone levels may be prudent depending on the experimental model.
Troubleshooting Guide
Issue: Inconsistent results in in-vitro ACAT inhibition assays.
-
Possible Cause: Variability in cell lines, substrate concentrations, or assay conditions.
-
Troubleshooting:
-
Cell Line Authentication: Ensure the consistent use of a well-characterized cell line with known ACAT expression levels.
-
Substrate Quality: Use high-purity substrates (e.g., oleoyl-CoA, NBD-cholesterol) and verify their stability.
-
Standardize Assay Conditions: Strictly control incubation times, temperatures, and reagent concentrations. Include a known ACAT inhibitor as a positive control in every experiment.
-
Issue: Difficulty in translating in-vitro efficacy to in-vivo models.
-
Possible Cause: Poor pharmacokinetic properties of the compound, complex in-vivo biology not captured in-vitro.
-
Troubleshooting:
-
Pharmacokinetic Analysis: Determine the bioavailability, half-life, and tissue distribution of your compound in the chosen animal model.
-
Consider the complexity of atherosclerosis: The in-vivo atherosclerotic plaque is a complex microenvironment. In-vitro models using single cell types may not accurately predict the in-vivo response.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the pivotal clinical trials of this compound.
Table 1: Key Efficacy Outcomes from the ACTIVATE and CAPTIVATE Trials
| Parameter | ACTIVATE Trial (this compound vs. Placebo) | CAPTIVATE Trial (this compound vs. Placebo) |
| Primary Endpoint | ||
| Change in Percent Atheroma Volume (IVUS) | 0.69% vs. 0.59% (p=0.77)[2][3] | - |
| Change in Maximum Carotid IMT | - | Increased 0.017 mm vs. 0.013 mm (p=0.64)[9] |
| Secondary Endpoints | ||
| Change in Total Atheroma Volume (IVUS) | -1.3 mm³ vs. -5.6 mm³ (p=0.03)[3] | - |
| Change in Mean Carotid IMT | - | Increased 0.019 mm vs. 0.005 mm (p=0.04)[9] |
| Lipid Profile Changes | ||
| LDL Cholesterol Change | No significant difference[2] | +7.3% vs. +1.4% (p=0.001)[9] |
| HDL Cholesterol Change | No significant difference[2] | -0.5% vs. +0.6% (p=0.23)[9] |
| Triglycerides Change | No significant difference[2] | +2.8% vs. +6.1% (p=0.18)[9] |
Table 2: Adverse Cardiovascular Events from the CAPTIVATE Trial
| Event | This compound Group (n=443) | Placebo Group (n=438) | p-value |
| Composite Endpoint | |||
| CV Death, MI, or Stroke | 10 (2.3%) | 1 (0.2%) | 0.01[9] |
| Individual Events | |||
| Cardiovascular Death | 3 (0.7%) | 1 (0.2%) | 0.62[9] |
| Myocardial Infarction (MI) | 6 (1.4%) | 0 (0%) | 0.03[9] |
| Stroke | 1 (0.2%) | 0 (0%) | 0.99[9] |
| Serious Adverse Events | |||
| One or more events | 44 (10.0%) | 34 (7.7%) | 0.24[9] |
Experimental Protocols
1. Measurement of Carotid Intima-Media Thickness (CIMT) by Ultrasound
This protocol provides a generalized methodology for assessing CIMT, a common endpoint in atherosclerosis clinical trials.
-
Patient Positioning: The patient is positioned supine with their head turned away from the side of the examination.[11]
-
Imaging: A high-resolution B-mode ultrasound system is used. Sagittal images of the common carotid artery (CCA), the carotid bifurcation, and the internal carotid artery are obtained.[12][13]
-
Measurement: The IMT is measured as the distance between the lumen-intima interface and the media-adventitia interface on the far wall of the distal 1 cm of the CCA.[11] Foci of plaque should be avoided. Multiple measurements (e.g., five on each side) are taken to obtain an average value.[11]
-
Analysis: The mean and maximum IMT values for both the left and right carotid arteries are calculated.
2. Intravascular Ultrasound (IVUS) for Atheroma Volume Assessment
IVUS is a catheter-based imaging technique that provides detailed cross-sectional images of coronary arteries.
-
Procedure: Following coronary angiography, an IVUS catheter is advanced into the target coronary artery. The catheter contains a miniature ultrasound transducer.
-
Image Acquisition: The transducer is pulled back through the artery at a constant speed, acquiring a series of cross-sectional images.[14]
-
Image Analysis:
-
The leading edges of the lumen and the external elastic membrane (EEM) are manually or semi-automatically traced in each frame.
-
Plaque Area = EEM Area - Lumen Area.
-
Total Atheroma Volume (TAV) is calculated by summing the plaque areas of all frames and multiplying by the pullback distance.[15]
-
Percent Atheroma Volume (PAV) = (TAV / Total EEM Volume) x 100.[15]
-
3. In-vitro ACAT Activity Assay using NBD-Cholesterol
This fluorometric assay measures the activity of ACAT by monitoring the esterification of a fluorescent cholesterol analog.
-
Principle: NBD-cholesterol is weakly fluorescent in the polar environment of the cell membrane. Upon esterification by ACAT, the resulting NBD-cholesteryl ester localizes to nonpolar lipid droplets and becomes strongly fluorescent.[16]
-
Cell Culture: Plate cells (e.g., macrophages or ACAT-transfected cells) in a 96-well plate.
-
Labeling: Incubate cells with NBD-cholesterol (e.g., 1 µg/mL) for a defined period (e.g., 2-4 hours).
-
Inhibitor Treatment: Co-incubate with this compound or a vehicle control.
-
Fluorescence Measurement: After incubation, wash the cells and measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm). An increase in fluorescence corresponds to ACAT activity.
4. Cellular Cholesterol Quantification using a Cholesterol Oxidase Assay
This enzymatic assay can be used to measure total and free cholesterol in cell lysates.
-
Principle: Cholesterol oxidase catalyzes the oxidation of cholesterol, producing hydrogen peroxide. The hydrogen peroxide then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colorimetric signal.[17][18]
-
Cell Lysis and Lipid Extraction: Lyse cells and extract lipids using a suitable solvent (e.g., hexane:isopropanol).
-
Assay Procedure:
-
For total cholesterol , the lipid extract is incubated with cholesterol esterase to hydrolyze cholesteryl esters to free cholesterol.
-
The sample is then incubated with cholesterol oxidase, HRP, and the detection probe.
-
For free cholesterol , the cholesterol esterase step is omitted.
-
-
Quantification: The signal is measured using a spectrophotometer or fluorometer and the cholesterol concentration is determined by comparison to a standard curve.
Visualizations
References
- 1. ovid.com [ovid.com]
- 2. jwatch.org [jwatch.org]
- 3. Effect of ACAT inhibition on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medscape.com [medscape.com]
- 10. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Carotid IMT | Ultrasound Research Lab University of Pittsburgh [url.pitt.edu]
- 13. Carotid Intima-Media Thickness [bio-protocol.org]
- 14. jacc.org [jacc.org]
- 15. Assessment of coronary atherosclerosis by IVUS and IVUS-based imaging modalities: progression and regression studies, tissue composition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cholesterol Oxidase Assay Procedure [merckmillipore.com]
- 18. Assay Procedure for Cholesterol Oxidase [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Pactimibe and Avasimibe in ACAT Inhibition
Avasimibe and pactimibe, both inhibitors of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), were once promising therapeutic candidates for the management of atherosclerosis. Despite initial optimism based on their mechanism of action, both compounds ultimately failed to demonstrate clinical efficacy, leading to the discontinuation of their development. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers and drug development professionals.
Mechanism of Action: Targeting Cholesterol Esterification
Acyl-coenzyme A: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters. This process is central to the formation of foam cells, a hallmark of atherosclerotic plaques. By inhibiting ACAT, both this compound and avasimibe were designed to prevent the accumulation of cholesteryl esters within macrophages in the arterial wall, thereby slowing the progression of atherosclerosis. There are two isoforms of ACAT: ACAT1, which is ubiquitous, and ACAT2, which is primarily found in the intestines and liver.
In Vitro Potency: A Head-to-Head Comparison
Biochemical assays consistently demonstrated that this compound is a more potent inhibitor of both ACAT isoforms compared to avasimibe.
| Compound | ACAT1 IC50 | ACAT2 IC50 |
| This compound | 4.9 µM | 3.0 µM |
| Avasimibe | 24 µM | 9.2 µM |
Preclinical Animal Studies: Early Promise
In various animal models of atherosclerosis, both drugs showed some degree of efficacy. Notably, in a study using apolipoprotein E-deficient (apoE-/-) mice, this compound was found to be more effective than avasimibe in reducing atherosclerotic lesion size, even with similar effects on plasma cholesterol levels.
In Watanabe heritable hyperlipidemic (WHHL) rabbits, this compound demonstrated the ability to stabilize atherosclerotic plaques by reducing cholesteryl ester content and increasing smooth muscle cell and collagen fiber area, without altering serum cholesterol levels[1]. Similarly, avasimibe was shown to reduce macrophage and matrix metalloproteinase expression in atherosclerotic lesions of hypercholesterolemic rabbits[2]. In ApoE*3-Leiden mice, avasimibe significantly lowered plasma cholesterol and reduced atherosclerotic lesion area beyond what was expected from its cholesterol-lowering effect alone[3].
Clinical Trials: A Tale of Failed Efficacy
Despite promising preclinical data, both this compound and avasimibe failed to translate their anti-atherosclerotic effects in human clinical trials.
Avasimibe: The A-PLUS (Avasimibe and Progression of Lesions on UltraSound) trial was a randomized, double-blind, placebo-controlled study designed to assess the effects of avasimibe on the progression of coronary atherosclerosis using intravascular ultrasound (IVUS). The trial did not show a favorable effect of avasimibe on atherosclerosis and, concerningly, was associated with an increase in LDL cholesterol levels. Development of avasimibe was ultimately halted due to a high potential for drug interactions and the unfavorable lipid profile changes.
This compound: The ACTIVATE (ACAT Intravascular Atherosclerosis Treatment Evaluation) and CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects) trials evaluated the efficacy of this compound. The ACTIVATE study, which also used IVUS to measure coronary atheroma volume, found that this compound did not reduce the progression of atherosclerosis and, in some secondary analyses, suggested a potential for harm[4][5]. The CAPTIVATE trial, which assessed the progression of carotid intima-media thickness in patients with familial hypercholesterolemia, also showed no benefit and was associated with an increased incidence of cardiovascular events[6]. Consequently, the development of this compound was discontinued[7].
Summary of Key Clinical Trial Outcomes
| Trial (Drug) | Primary Endpoint | Result |
| A-PLUS (Avasimibe) | Change in percent atheroma volume (IVUS) | No significant benefit, increased LDL cholesterol |
| ACTIVATE (this compound) | Change in percent atheroma volume (IVUS) | No significant benefit, trend towards worsening |
| CAPTIVATE (this compound) | Change in carotid intima-media thickness | No significant benefit, increased cardiovascular events |
Experimental Protocols
In Vitro ACAT Inhibition Assay
A common method to determine the inhibitory potency of compounds like this compound and avasimibe is the ACAT inhibition assay using [14C]oleoyl-CoA.
-
Enzyme Source: Microsomes are prepared from cultured cells (e.g., human macrophages or ACAT-transfected cells) or animal tissues (e.g., liver).
-
Reaction Mixture: The reaction buffer typically contains the microsomal enzyme source, bovine serum albumin (BSA) to bind the fatty acid substrate, and the test compound (this compound or avasimibe) at various concentrations.
-
Substrate Addition: The reaction is initiated by adding [14C]oleoyl-CoA and cholesterol.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Lipid Extraction: The reaction is stopped by the addition of a chloroform:methanol solution to extract the lipids.
-
Analysis: The lipid extract is dried, redissolved, and the cholesteryl esters are separated from other lipids using thin-layer chromatography (TLC). The radioactivity of the cholesteryl ester spots is quantified using a scintillation counter to determine the ACAT activity. The IC50 value is then calculated from the dose-response curve.
Measurement of Cholesteryl Ester Formation in Macrophages
This cell-based assay assesses the ability of the inhibitors to block cholesterol esterification in a more physiologically relevant setting.
-
Cell Culture: Human monocyte-derived macrophages or a macrophage cell line (e.g., THP-1) are cultured in multi-well plates.
-
Loading with Cholesterol: The cells are incubated with acetylated low-density lipoprotein (acLDL) to induce cholesterol loading and foam cell formation.
-
Inhibitor Treatment: The cells are co-incubated with acLDL and various concentrations of this compound or avasimibe.
-
Lipid Extraction: After the incubation period, the cells are washed and the cellular lipids are extracted using a solvent mixture (e.g., chloroform:isopropanol:NP-40)[8].
-
Quantification: The total cholesterol and free cholesterol content of the lipid extracts are determined using a colorimetric or fluorometric assay kit[8][9]. The amount of cholesteryl ester is calculated by subtracting the free cholesterol from the total cholesterol.
Visualizing the Mechanisms and Workflows
Figure 1. Signaling pathway of ACAT inhibition by this compound and avasimibe.
Figure 2. Experimental workflows for assessing ACAT inhibition.
Conclusion
The cases of this compound and avasimibe serve as a stark reminder of the challenges in translating preclinical findings into clinical success, particularly in the complex field of cardiovascular disease. While both compounds effectively inhibit ACAT in vitro, with this compound demonstrating greater potency, they failed to deliver the expected anti-atherosclerotic benefits in humans. The unfavorable effects on lipid profiles and the potential for adverse cardiovascular outcomes underscore the complexities of targeting cholesterol metabolism. The data and experimental frameworks presented here offer valuable insights for researchers working on novel therapeutic strategies for atherosclerosis, highlighting the importance of thorough preclinical evaluation and the need to consider potential off-target and systemic effects.
References
- 1. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ACAT inhibitor avasimibe reduces macrophages and matrix metalloproteinase expression in atherosclerotic lesions of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. healthday.com [healthday.com]
- 5. researchgate.net [researchgate.net]
- 6. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 7. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 8. 4.6. Intracellular Lipid Measurement [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Pactimibe vs. Probucol: A Comparative Analysis of Efficacy in Atherosclerosis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of pactimibe and probucol, two lipid-modifying agents with distinct mechanisms of action that have been investigated for their potential in treating atherosclerosis. This analysis is based on a review of key clinical trial data and preclinical studies, offering insights into their performance, mechanisms, and experimental validation.
Executive Summary
This compound, an acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, has demonstrated a lack of efficacy in clinical trials for reducing atherosclerosis progression. In fact, studies were prematurely terminated due to findings suggesting a potential for increased cardiovascular risk. In contrast, probucol, a drug with a multifaceted mechanism including potent antioxidant properties, has shown mixed but in some cases promising results, particularly in the secondary prevention of cardiovascular events in specific patient populations, such as those with heterozygous familial hypercholesterolemia. While probucol's significant reduction of high-density lipoprotein cholesterol (HDL-C) has been a concern, some research suggests this may be linked to an enhancement of reverse cholesterol transport.
Mechanism of Action
This compound and probucol exert their effects on lipid metabolism and atherosclerosis through fundamentally different pathways.
This compound is a dual inhibitor of ACAT-1 and ACAT-2, enzymes responsible for the esterification of intracellular cholesterol.[1] By inhibiting ACAT, this compound was hypothesized to prevent the accumulation of cholesteryl esters in macrophages within atherosclerotic plaques, thereby inhibiting foam cell formation, a critical early step in atherogenesis.[2] Preclinical studies in animal models initially suggested that this mechanism could lead to reduced atherosclerosis.[3]
Probucol 's mechanism is more complex and not fully elucidated. It is known to be a potent antioxidant, protecting low-density lipoprotein (LDL) from oxidative modification, a key event in the development of atherosclerosis.[4] It also influences lipid metabolism by increasing the fractional catabolic rate of LDL-C and significantly lowering HDL-C levels.[5][6] The reduction in HDL-C is thought to be partly due to an increase in the activity of cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins, and an enhancement of reverse cholesterol transport.[7]
Comparative Efficacy: Clinical Trial Data
Direct head-to-head clinical trials comparing this compound and probucol are unavailable. Therefore, this comparison is based on the findings of their respective key clinical trials.
This compound: Key Clinical Trials
The clinical development of this compound was halted following the negative outcomes of two major clinical trials: ACTIVATE and CAPTIVATE.
Table 1: Summary of Key Clinical Trial Data for this compound
| Trial | Patient Population | Primary Endpoint | Key Findings |
| ACTIVATE | 534 patients with established coronary artery disease | Change in percent atheroma volume (PAV) measured by intravascular ultrasound (IVUS) | No significant difference in PAV change between this compound and placebo.[2][8] |
| CAPTIVATE | 881 patients with heterozygous familial hypercholesterolemia | Change in carotid intima-media thickness (CIMT) | No significant effect on maximum CIMT progression. Increased incidence of major cardiovascular events in the this compound group (2.3% vs. 0.2% for placebo, p=0.01).[9][10] |
Probucol: Key Clinical Trials
The clinical evidence for probucol is more varied, with some studies showing neutral results while others suggest potential benefits in specific contexts.
Table 2: Summary of Key Clinical Trial Data for Probucol
| Trial | Patient Population | Primary Endpoint | Key Findings |
| PQRST | 303 hypercholesterolemic patients | Change in atheroma volume in the femoral artery by quantitative coronary angiography (QCA) | No significant effect on the progression of femoral atherosclerosis.[4][11] |
| PROSPECTIVE | 876 Japanese patients with coronary heart disease | Composite of cerebrovascular and cardiovascular events | Trend towards a lower incidence of the primary endpoint in the probucol group, though not statistically significant.[12][13] |
| POSITIVE (observational) | 410 patients with heterozygous familial hypercholesterolemia | Time to first cardiovascular event | Long-term probucol treatment was associated with a reduced risk of secondary cardiovascular events.[7] |
| Integrated Analysis (PROSPECTIVE & IMPACT) | 1,025 patients with coronary artery disease | Major adverse cerebrocardiovascular events | Marginal effect of probucol on reducing cerebrocardiovascular events.[14] |
Quantitative Data on Lipid Profile Modifications
Table 3: Effects of this compound and Probucol on Plasma Lipids
| Drug | Study | LDL-C Change | HDL-C Change | Total Cholesterol Change |
| This compound | CAPTIVATE[15] | +7.3% | -0.5% | Not Reported |
| Probucol | PQRST[7] | -12% | -24% | -17% |
| Probucol | Study in Hypercholesterolemia[5] | -11% | -9% | -12% |
| Probucol | Low-dose study[16] | No significant change | -8.9% (not significant vs. placebo) | Not Reported |
Experimental Protocols
Key Methodologies in this compound Trials
-
Intravascular Ultrasound (IVUS) in the ACTIVATE Trial: The ACTIVATE study utilized serial IVUS to assess the change in coronary atheroma volume.[8] The protocol involved baseline and 18-month follow-up IVUS imaging of a target coronary artery segment. The primary efficacy parameter was the nominal change in percent atheroma volume, calculated from the acquired images.[8]
-
Carotid Intima-Media Thickness (CIMT) in the CAPTIVATE Trial: The CAPTIVATE trial employed B-mode ultrasonography to measure the CIMT of the common carotid arteries at baseline and at regular intervals.[17] The primary endpoint was the change in the mean of the maximum CIMT of 12 predefined carotid artery segments.[10]
Key Methodologies in Probucol Trials
-
Quantitative Coronary Angiography (QCA) in the PQRST Trial: The PQRST trial assessed the progression of femoral atherosclerosis using QCA.[18] This involved performing femoral angiography at baseline and annually for three years. The angiograms were then analyzed to quantify changes in the lumen diameter and estimate the atheroma volume.[18]
-
Composite Clinical Endpoints in the PROSPECTIVE Trial: The PROSPECTIVE trial was a prospective, randomized, open-label study that evaluated the effect of probucol on a composite of cerebrovascular and cardiovascular events.[12][19] The primary endpoint included cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, and hospitalization for unstable angina or heart failure, and coronary revascularization.[12][13]
Signaling Pathways and Experimental Workflows
References
- 1. Probucol - Wikipedia [en.wikipedia.org]
- 2. Discontinuation of Clinical Studies of CS-505 (this compound; Sankyo's ACAT Inhibitor) - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 3. Multiple mechanisms of hypocholesterolemic action of this compound, a novel acyl-coenzyme A:cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of probucol on low density lipoprotein oxidation and femoral atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probucol. A reappraisal of its pharmacological properties and therapeutic use in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravascular ultrasound assessment of novel antiatherosclerotic therapies: rationale and design of the Acyl-CoA:Cholesterol Acyltransferase Intravascular Atherosclerosis Treatment Evaluation (ACTIVATE) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 10. medscape.com [medscape.com]
- 11. The effect of probucol on femoral atherosclerosis: the Probucol Quantitative Regression Swedish Trial (PQRST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) [jstage.jst.go.jp]
- 13. Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated Analysis of Two Probucol Trials for the Secondary Prevention of Atherosclerotic Cardiovascular Events: PROSPECTIVE and IMPACT [jstage.jst.go.jp]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Effect of low-dose probucol therapy on LDL oxidation and the plasma lipoprotein profile in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Development of femoral atherosclerosis in hypercholesterolemic patients during treatment with cholestyramine and probucol/placebo: Probucol Quantitative Regression Swedish Trial (PQRST): a status report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rationale and Design of the PROSPECTIVE Trial: Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Prior Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Pactimibe's effect on plaque stabilization compared to other agents
For Immediate Release
In the landscape of atherosclerotic plaque stabilization research, the experimental agent pactimibe has demonstrated notable effects on plaque composition in preclinical models. This guide provides a comparative analysis of this compound against established agents like statins and ezetimibe, focusing on key markers of plaque stability. The data presented herein is derived from animal studies, primarily in rabbit models of atherosclerosis, and is intended for a scientific audience engaged in cardiovascular drug development and research.
Executive Summary
This compound, an Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitor, has been shown in Watanabe Heritable Hyperlipidemic (WHHL) rabbits to favorably alter plaque morphology by increasing smooth muscle cell and collagen content while reducing macrophage infiltration, without affecting serum cholesterol levels. In contrast, statins (atorvastatin, rosuvastatin) and the cholesterol absorption inhibitor ezetimibe primarily exert their plaque-stabilizing effects through lipid-lowering and anti-inflammatory mechanisms, leading to reductions in lipid core size and macrophage accumulation. However, the clinical development of this compound was halted due to a lack of efficacy in human trials. This guide provides a detailed comparison of the preclinical data for these agents to inform future research directions.
Comparative Efficacy on Plaque Composition
The following tables summarize the quantitative effects of this compound, atorvastatin, rosuvastatin, and ezetimibe on key histological markers of atherosclerotic plaque stability in rabbit models. It is important to note that direct comparisons are challenging due to variations in experimental models, drug dosages, and treatment durations across studies.
Table 1: Effect of this compound on Aortic Plaque Composition in WHHL Rabbits
| Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| Smooth Muscle Cell Area (%) | 9.7 ± 0.8 | 12.0 ± 0.9 | 12.3 ± 0.5 | [1] |
| Collagen Fiber Area (%) | 16.2 ± 1.0 | 20.5 ± 1.2 | 31.0 ± 1.3 | [1] |
| Macrophage Infiltration (%) | 7.0 ± 1.3 | 6.0 ± 1.1 | 4.6 ± 1.0 | [1] |
| Cholesteryl Ester Content | Not specified | Dose-dependently reduced | Dose-dependently reduced | [1] |
| *P<0.05 vs. Control |
Table 2: Comparative Effects of Atorvastatin, Rosuvastatin, and Ezetimibe on Plaque Composition in Rabbit Models
| Agent | Rabbit Model | Key Findings | Quantitative Data | Reference |
| Atorvastatin | NZW, hypercholesterolemic diet, balloon injury | Reduced neointimal inflammation and macrophage proliferation. | Decreased macrophage density; thickened elastic layer. | [2] |
| Rosuvastatin | NZW, hypercholesterolemic diet, balloon injury | Reduced lipid core size, macrophage infiltration, and microvessels. | Significantly smaller lipid cores and fewer macrophages within the lipid core. | [3] |
| Ezetimibe | NZW, hypercholesterolemic diet, endothelial desiccation | Reduced intima/media ratio and macrophage content. | 13% reduction in intima/media ratio; decreased macrophage content. | [1][4] |
NZW: New Zealand White
Mechanism of Action: Signaling Pathways
The distinct effects of this compound compared to statins and ezetimibe stem from their different mechanisms of action. This compound inhibits ACAT, an intracellular enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting this process within macrophages in the atherosclerotic plaque, this compound is thought to reduce the formation of foam cells and promote cholesterol efflux.
Caption: Mechanism of ACAT Inhibition by this compound.
Statins, on the other hand, inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, leading to a systemic reduction in LDL cholesterol. Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol in the intestine.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
This compound Study Protocol [1]
-
Animal Model: 3-month-old homozygous Watanabe Heritable Hyperlipidemic (WHHL) rabbits.
-
Treatment Groups: Control (vehicle), this compound (10 mg/kg/day), and this compound (30 mg/kg/day).
-
Administration: Oral administration for 32 weeks.
-
Atherosclerosis Model: Spontaneous atherosclerosis due to genetic LDL receptor deficiency.
-
Plaque Analysis: Histopathological examination of the thoracic and abdominal aorta. Aortic lesions were stained with Masson's trichrome for collagen and immunostained for smooth muscle cells (α-actin) and macrophages (RAM11). The stained areas were quantified as a percentage of the total intimal lesion area. Cholesteryl ester content was also measured.
General Statin/Ezetimibe Study Protocol (Representative) [2][3][4]
-
Animal Model: Male New Zealand White (NZW) rabbits.
-
Atherosclerosis Induction: High-cholesterol diet (e.g., 1% cholesterol) for a specified period (e.g., 4-12 weeks), often combined with mechanical injury to an artery (e.g., balloon angioplasty of the carotid or femoral artery) to accelerate lesion development.
-
Treatment Groups: Control (diet only), statin (e.g., atorvastatin 1.5 mg/kg/day or rosuvastatin 1.5 mg/kg/day), or ezetimibe (e.g., 0.6 mg/kg/day).
-
Administration: Typically oral, mixed with chow or administered by gavage.
-
Plaque Analysis: Histological and immunohistochemical analysis of the affected artery. Staining for lipids (Oil Red O), macrophages, smooth muscle cells, and collagen is commonly performed. Quantitative analysis involves measuring the area of staining for each component relative to the total plaque area or intima-media thickness.
Caption: Generalized Experimental Workflow.
Discussion and Future Directions
The preclinical data suggest that this compound's mechanism of directly targeting macrophage cholesterol metabolism within the plaque can lead to a more stable plaque phenotype, characterized by a thicker fibrous cap (increased smooth muscle cells and collagen) and reduced inflammation (fewer macrophages). This is a distinct mechanism from the systemic lipid-lowering effects of statins and ezetimibe.
Despite the promising preclinical findings, the failure of this compound in clinical trials highlights the translational gap between animal models and human disease. The ACTIVATE and CAPTIVATE trials showed that this compound did not reduce atheroma volume and, in some analyses, had unfavorable effects. This outcome underscores the complexity of human atherosclerosis and the potential for unintended consequences when targeting specific enzymatic pathways.
Future research in plaque stabilization could explore more selective ACAT inhibitors or combination therapies that leverage both systemic lipid-lowering and direct plaque-modifying effects. The detailed preclinical data for this compound, when viewed in the context of its clinical trial outcomes, provides valuable lessons for the development of novel anti-atherosclerotic agents. A deeper understanding of the differences in cholesterol metabolism and plaque biology between animal models and humans is essential for improving the predictive value of preclinical studies.
References
- 1. Ezetimibe reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Erythrocyte membrane cholesterol and lipid core growth in a rabbit model of atherosclerosis: modulatory effects of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezetimibe reduces plaque inflammation in a rabbit model of atherosclerosis and inhibits monocyte migration in addition to its lipid-lowering effect - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Pactimibe's Effects on Cholesterol Metabolism and Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical effects of Pactimibe, a novel acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, with other cholesterol-lowering agents across various animal models. The data presented is intended to offer an objective overview of this compound's performance and support further research and development in the field of cardiovascular disease.
Introduction
This compound is an investigational drug that was developed to lower cholesterol levels and prevent atherosclerosis. It functions as a dual inhibitor of ACAT-1 and ACAT-2, enzymes responsible for the esterification of cholesterol within cells.[1] By inhibiting ACAT, this compound was expected to reduce the accumulation of cholesteryl esters in the liver and in macrophages within atherosclerotic plaques, thereby impeding disease progression.[2] This guide summarizes the key preclinical findings for this compound and compares its efficacy and mechanisms of action with established cholesterol-lowering drugs, Ezetimibe, a cholesterol absorption inhibitor, and Avasimibe, another ACAT inhibitor.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action aimed at reducing cholesterol levels.[3] Its primary targets are ACAT-1 and ACAT-2, enzymes that play a crucial role in cellular cholesterol homeostasis.[1]
-
Inhibition of Cholesterol Esterification: By blocking ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters, which are the storage form of cholesterol in cells. This action is thought to reduce the lipid droplet formation within macrophages in the arterial wall, a key process in the development of foam cells and atherosclerotic plaques.[2]
-
Inhibition of Intestinal Cholesterol Absorption: Preclinical studies have demonstrated that this compound inhibits the absorption of cholesterol from the intestine.[3]
-
Reduced VLDL Secretion: this compound has also been shown to inhibit the secretion of very-low-density lipoprotein (VLDL) cholesterol from the liver.[3]
In contrast, Ezetimibe lowers cholesterol by selectively inhibiting the absorption of dietary and biliary cholesterol at the brush border of the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake.[4][5] Avasimibe , like this compound, is an ACAT inhibitor.[6]
Signaling Pathway of ACAT Inhibition by this compound
Caption: Mechanism of this compound's action on cellular cholesterol metabolism.
Cross-Species Comparison of Efficacy
The hypocholesterolemic and anti-atherosclerotic effects of this compound have been evaluated in several preclinical animal models. This section compares the quantitative effects of this compound with Ezetimibe and Avasimibe in hamsters, monkeys, rabbits, and mice.
Data Presentation
Table 1: Effects on Plasma Cholesterol Levels
| Species | Compound | Dose | Route | Duration | % Change in Total Cholesterol | % Change in LDL Cholesterol | Reference(s) |
| Hamster | This compound | N/A | Oral | N/A | Significant Reduction | N/A | [3] |
| Ezetimibe | 0.04 mg/kg (ED50) | Oral | N/A | - | - | [3] | |
| Ezetimibe | 1 mg/kg | Diet | 84 days | Ablated hypercholesterolemia | Significant Reduction | [7] | |
| Monkey | This compound | N/A | Oral | N/A | Significant Reduction | N/A | [3] |
| (Cynomolgus) | Ezetimibe | N/A | Oral | 2 weeks | -42% | -58% | [8] |
| Rabbit (WHHL) | This compound | 10 mg/kg | Oral | 32 weeks | No significant change | No significant change | [9] |
| This compound | 30 mg/kg | Oral | 32 weeks | No significant change | No significant change | [9] | |
| Avasimibe | 25 mg/kg | Oral | 7-8 weeks | No effect | N/A | [6] | |
| Mouse (apoE-/-) | Ezetimibe | 5 mg/kg/day | Oral | 6 months | -61% (from 964 to 374 mg/dL) | - | [1][10] |
| Mouse (ApoE*3-Leiden) | Avasimibe | 0.01% (wt/wt) | Diet | 22 weeks | -56% | - | [5][11] |
N/A: Not available from the provided search results.
Table 2: Effects on Atherosclerosis
| Species | Compound | Dose | Duration | Effect on Atherosclerotic Lesions | Reference(s) |
| Rabbit (WHHL) | This compound | 10 & 30 mg/kg | 32 weeks | Plaque stabilization: ↑ Smooth muscle cell area, ↑ Collagen area, ↓ Macrophage infiltration | [9] |
| Rabbit | Avasimibe | 25 mg/kg | 7-8 weeks | ↓ Thoracic aortic lesion extent by 41%, ↓ Aortic arch cross-sectional lesion area by 35% | [6] |
| Mouse (apoE-/-) | Ezetimibe | 5 mg/kg/day | 6 months | ↓ Aortic lesion surface area from 20.2% to 4.1% (Western diet) | [1][10] |
| Mouse (ApoE*3-Leiden) | Avasimibe | 0.01% (wt/wt) | 22 weeks | ↓ Aortic root lesion area by 92% | [5][11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and related compounds.
Measurement of Intestinal Cholesterol Absorption (Dual-Isotope Plasma Ratio Method)
This method is a widely used technique to determine the efficiency of cholesterol absorption from the intestine in animal models.[1][4]
Protocol Overview:
-
Isotope Administration: Animals are administered two different isotopes of cholesterol. One isotope (e.g., ¹⁴C-cholesterol) is given orally (intragastrically) mixed in a lipid vehicle, while the other isotope (e.g., ³H-cholesterol) is administered intravenously as a colloidal suspension.
-
Blood Sampling: Blood samples are collected at specific time points after isotope administration (e.g., 48 or 72 hours in rats and hamsters, respectively).[4]
-
Isotope Ratio Analysis: The plasma is separated, and the radioactivity of each isotope is measured using a liquid scintillation counter.
-
Calculation of Absorption: The percentage of cholesterol absorption is calculated from the ratio of the two isotopes in the plasma, corrected for the administered doses.
Experimental Workflow for Cholesterol Absorption Assay
Caption: Workflow for the dual-isotope cholesterol absorption measurement.
Assessment of Atherosclerotic Plaque Composition (Immunohistochemistry)
Immunohistochemistry (IHC) is a crucial technique for characterizing the cellular and extracellular components of atherosclerotic plaques, providing insights into plaque stability.[12][13]
General Protocol:
-
Tissue Preparation: Aortic tissues are harvested, fixed in formalin, and embedded in paraffin. Serial sections are then cut for staining.
-
Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for the target proteins of interest. Common antibodies used include:
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection system (e.g., horseradish peroxidase with a chromogen) to visualize the target protein.
-
Image Analysis: The stained sections are examined under a microscope, and the positively stained areas are quantified using image analysis software to determine the relative content of each component within the plaque.
Logical Relationship in Plaque Analysis
Caption: Cellular components influencing atherosclerotic plaque stability.
Summary and Conclusion
This compound demonstrated promising cholesterol-lowering and anti-atherosclerotic effects in various preclinical animal models through its unique mechanism of ACAT inhibition. In hamsters and monkeys, it significantly reduced serum cholesterol levels.[3] In the WHHL rabbit model of familial hypercholesterolemia, while not affecting plasma cholesterol, this compound induced favorable changes in plaque composition, suggesting a plaque-stabilizing effect.[9]
However, the translation of these preclinical findings to humans was unsuccessful. Clinical trials with this compound (CAPTIVATE and ACTIVATE) failed to show a reduction in atherosclerosis progression and, in one study, were associated with an increased risk of cardiovascular events, leading to the discontinuation of its development.
In comparison, Ezetimibe, a cholesterol absorption inhibitor, has a well-established efficacy and safety profile in both preclinical models and clinical use. Avasimibe, another ACAT inhibitor, also showed potent cholesterol-lowering and anti-atherosclerotic effects in preclinical studies. The disparate outcomes between the preclinical efficacy of ACAT inhibitors like this compound and their clinical results highlight the complexities of translating findings from animal models to human cardiovascular disease.
This comparative guide underscores the importance of continued research into novel lipid-lowering therapies while also emphasizing the critical need for improved predictive models to bridge the gap between preclinical and clinical outcomes. The detailed methodologies provided herein can serve as a valuable resource for researchers designing and interpreting studies in this field.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Ezetimibe selectively inhibits intestinal cholesterol absorption in rodents in the presence and absence of exocrine pancreatic function | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Reevaluation and application of the dual-isotope plasma ratio method for the measurement of intestinal cholesterol absorption in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of ezetimibe on atherosclerosis in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ezetimibe, a potent cholesterol absorption inhibitor, normalizes combined dyslipidemia in obese hyperinsulinemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inverse relationship between LDL cholesterol and PCSK9 plasma levels in dyslipidemic cynomolgus monkeys: effects of LDL lowering by ezetimibe in the absence of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ezetimibe, a potent cholesterol absorption inhibitor, inhibits the development of atherosclerosis in ApoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pactimibe
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the proper disposal of Pactimibe, a dual inhibitor of ACAT1/2, to ensure the safety of laboratory personnel and to maintain environmental compliance. Adherence to these procedures is critical for minimizing risks associated with this compound.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following to avoid inhalation and contact with skin and eyes:
-
Safety glasses
-
Gloves
-
Lab coat
This compound Waste Segregation and Collection
Proper segregation of this compound waste is the first step in ensuring its safe disposal. All materials contaminated with this compound must be collected separately from general laboratory waste.
Table 1: this compound Waste Classification and Collection
| Waste Type | Description | Collection Container |
| Solid Waste | Unused or expired this compound powder, contaminated PPE (gloves, wipes), and empty containers. | Labeled, sealed, and leak-proof container designated for "this compound Solid Waste." |
| Liquid Waste | Solutions containing this compound, solvents used for cleaning contaminated glassware. | Labeled, sealed, and leak-proof container designated for "this compound Liquid Waste." |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe disposal of this compound waste:
-
Containment: At the point of generation, immediately place all this compound-contaminated materials into the appropriate, clearly labeled waste container.
-
Container Sealing: Once the waste container is full, securely seal it to prevent any leakage or release of contents.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. The final disposal method must be in accordance with federal, state, and local regulations. The recommended method of disposal for pharmaceutical waste is typically incineration at a permitted facility.[2]
Note: Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
Table 2: Emergency Response for this compound Exposure
| Exposure Type | Procedure |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Eye Contact | Remove any contact lenses. Flush eyes immediately with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Inhalation | Immediately relocate the affected person to fresh air.[1] |
| Ingestion | If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1] |
For spills, collect the spillage and dispose of it as hazardous waste.[1]
This compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pactimibe
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pactimibe, a dual inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT) 1 and 2. Adherence to these protocols is critical for personal safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper handling and disposal are crucial to mitigate these risks. The following procedures outline the necessary personal protective equipment (PPE), emergency first aid, and spillage response.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory to prevent contact, inhalation, and ingestion.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. If dust or aerosols may be generated, a respirator is required. |
Emergency First Aid Measures
In the event of exposure, immediate action is critical.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Spillage
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
Cleanup Procedure:
-
Wear full personal protective equipment as specified above.
-
Avoid breathing vapors, mist, or gas.
-
Absorb the spill with an inert material (e.g., diatomite, universal binders).
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Prevent the spilled material from entering drains or water courses.
Operational and Disposal Plan
Proper storage and disposal of this compound are essential for safety and to prevent environmental contamination.
Storage
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture. Use within 6 months.[2] |
Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. The substance should be sent to an approved waste disposal plant.[1] Do not allow the chemical to enter drains or the environment.
Experimental Protocols and Data
This compound is a dual inhibitor of ACAT1 and ACAT2, which are involved in cholesterol esterification.[2][3] This section provides key inhibitory concentrations and a sample protocol for an in vitro cell-based assay.
Inhibitory Concentrations (IC50)
| Target | Cell Line/Tissue | IC50 |
| ACAT1 | - | 4.9 µM[2][3] |
| ACAT2 | - | 3.0 µM[2][3] |
| ACAT | Liver | 2.0 µM[2][3] |
| ACAT | Macrophages | 2.7 µM[2][3] |
| ACAT | THP-1 cells | 4.7 µM[2][3] |
| Cholesteryl Ester Formation | - | 6.7 µM[2][3] |
In Vitro Experimental Protocol: Inhibition of Foam Cell Formation
This protocol provides a general workflow for assessing the effect of this compound on macrophage foam cell formation.
Materials:
-
THP-1 monocytes
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Acetylated low-density lipoprotein (acLDL)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the PMA-containing medium, wash the cells with PBS, and add the medium containing different concentrations of this compound.
-
Incubate for a designated pre-treatment time (e.g., 1-2 hours).
-
-
Induction of Foam Cell Formation:
-
Add acLDL (e.g., 50 µg/mL) to the wells containing the this compound-treated macrophages.
-
Incubate for 24-48 hours to allow for lipid uptake and cholesteryl ester accumulation.
-
-
Staining and Visualization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash with water to remove excess stain.
-
Visualize and quantify the lipid accumulation using microscopy and image analysis software.
-
Visualizing Workflows and Pathways
To further clarify the handling process and the compound's mechanism, the following diagrams are provided.
Caption: Logical workflow for handling this compound from receipt to disposal.
Caption: this compound's mechanism of action in inhibiting ACAT and foam cell formation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
